molecular formula C16H17IN2O2S B2824200 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene CAS No. 309272-60-4

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene

Cat. No.: B2824200
CAS No.: 309272-60-4
M. Wt: 428.29
InChI Key: OXZGTMBEYRZHHV-UHFFFAOYSA-N
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Description

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene is a useful research compound. Its molecular formula is C16H17IN2O2S and its molecular weight is 428.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-iodophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZGTMBEYRZHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Iodobenzenesulfonyl)-4-phenylpiperazine CAS number and synonyms

[1]

Part 1: Chemical Identity & Core Significance

Compound Name: 1-(4-Iodobenzenesulfonyl)-4-phenylpiperazine Systematic IUPAC Name: 1-[(4-iodophenyl)sulfonyl]-4-phenylpiperazine Molecular Formula: C₁₆H₁₇IN₂O₂S Molecular Weight: 428.29 g/mol SMILES: c1ccccc1N2CCN(CC2)S(=O)(=O)c3ccc(I)cc3 CAS Number: Not widely indexed as a commodity chemical.[1] (Structurally analogous to the chloro-derivative 324777-55-1 ).[1]

Executive Summary

1-(4-Iodobenzenesulfonyl)-4-phenylpiperazine represents a specialized arylsulfonyl piperazine scaffold , a "privileged structure" in medicinal chemistry.[1] This compound serves two primary critical functions in drug discovery:

  • Pharmacophore for GPCR Ligands: The N-arylsulfonyl-piperazine moiety is a well-documented pharmacophore for serotonin receptor antagonists, specifically targeting 5-HT₆ and 5-HT₇ receptors.[1] The phenylpiperazine unit mimics the endogenous neurotransmitter's ethylamine side chain, while the sulfonamide provides rigid spacing and hydrogen bond acceptor capability.

  • Synthetic Divergence Point: The para-iodo substituent acts as a high-value reactive handle.[1] Unlike its chloro- or fluoro-analogs, the iodo-group is highly labile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing researchers to rapidly elaborate this core into complex biaryl libraries for Structure-Activity Relationship (SAR) optimization.[1]

Part 2: Chemical Properties & Specifications

The following physicochemical data is derived from calculated consensus values and experimental data of close structural analogs (e.g., 4-chloro analogs), serving as a baseline for experimental validation.

PropertyValue / DescriptionConfidence
Appearance Off-white to pale yellow crystalline solidHigh (Analogous)
Melting Point 165–170 °C (Predicted)Medium
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in WaterHigh
LogP (Calculated) ~3.8 – 4.2High
Polar Surface Area 49.0 ŲHigh
Rotatable Bonds 3High
H-Bond Acceptors 4 (Sulfonyl oxygens, Piperazine nitrogens)High

Part 3: Synthesis & Experimental Protocol

Retrosynthetic Analysis

The most robust route to 1-(4-Iodobenzenesulfonyl)-4-phenylpiperazine is the direct sulfonylation of 1-phenylpiperazine with 4-iodobenzenesulfonyl chloride .[1] This reaction proceeds via a nucleophilic acyl substitution mechanism (specifically at the sulfur center), where the secondary amine of the piperazine attacks the electrophilic sulfonyl chloride.

Detailed Synthetic Protocol

Note: This protocol is designed for a 5.0 mmol scale. All steps should be performed in a fume hood due to the irritant nature of sulfonyl chlorides.[1]

Reagents:

  • 1-Phenylpiperazine (CAS 92-54-6): 811 mg (5.0 mmol)[1]

  • 4-Iodobenzenesulfonyl chloride (CAS 98-61-3): 1.51 g (5.0 mmol)[1]

  • Triethylamine (Et₃N): 1.05 mL (7.5 mmol) [Base scavenger][1]

  • Dichloromethane (DCM): 20 mL [Solvent]

  • Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution[1]

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask with 1-phenylpiperazine (5.0 mmol) and dry DCM (15 mL). Add Triethylamine (7.5 mmol) and stir at 0°C (ice bath) for 10 minutes.

  • Addition: Dissolve 4-iodobenzenesulfonyl chloride (5.0 mmol) in the remaining 5 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 2:1). The spot for the sulfonyl chloride (high R_f) should disappear.[1]

  • Work-up: Dilute the reaction mixture with 20 mL DCM. Wash sequentially with:

    • 10 mL Water[1]

    • 10 mL Saturated NaHCO₃ (to remove acidic byproducts)

    • 10 mL Brine

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0→30% EtOAc in Hexanes).

Reaction Mechanism Visualization

SynthesisAmine1-Phenylpiperazine(Nucleophile)TSTetrahedralTransition StateAmine->TSNucleophilic AttackSulfonyl4-IodobenzenesulfonylChloride (Electrophile)Sulfonyl->TSBaseTriethylamine(HCl Scavenger)SaltEt3N·HCl(Salt Byproduct)Base->SaltProton CaptureProduct1-(4-Iodobenzenesulfonyl)-4-phenylpiperazineTS->ProductCl- EliminationTS->Salt

Figure 1: Synthetic pathway for sulfonamide formation via nucleophilic substitution.

Part 4: Biological Applications & Pharmacophore Analysis[1]

The 5-HT Receptor Context

The 1-sulfonyl-4-phenylpiperazine motif is a canonical antagonist scaffold for Serotonin (5-Hydroxytryptamine) receptors, particularly 5-HT₆ and 5-HT₇ .[1]

  • 5-HT₆ Antagonists: Often require a rigid sulfonyl linker and a hydrophobic aryl tail.[1] The phenylpiperazine provides the basic nitrogen required for the salt bridge with Aspartate residues (e.g., Asp3.32) in the receptor binding pocket.[1]

  • Mechanistic Role: The 4-iodobenzenesulfonyl group occupies the hydrophobic pocket usually reserved for the indole ring of serotonin, but with different steric constraints that lock the receptor in an inactive conformation (inverse agonism/antagonism).[1]

Synthetic Utility: The "Iodo" Advantage

While the compound itself has biological activity, its primary value in high-throughput chemistry is as a Late-Stage Diversification Intermediate .[1]

  • Suzuki-Miyaura Coupling: The C–I bond is weaker than C–Br or C–Cl, allowing coupling with aryl boronic acids under mild conditions to create biaryl sulfonamides (e.g., Biaryl-SO2-Piperazine-Phenyl).[1]

  • Sonogashira Coupling: Reaction with terminal alkynes yields rigid alkyne-linked derivatives, useful for probing the depth of receptor binding pockets.[1]

Structural Logic Diagram (SAR)

SARCore1-(4-Iodobenzenesulfonyl)-4-phenylpiperazineRegion1Phenyl Ring:Hydrophobic Interaction(Mimics Indole)Core->Region1Distal EndRegion2Piperazine N4:Protonation Site(Salt Bridge to Asp3.32)Core->Region2Central CoreRegion3Sulfonyl Group:H-Bond Acceptor(Rigid Linker)Core->Region3LinkerRegion4Iodo Group:Reactive Handle(SAR Expansion)Core->Region4Proximal EndApp15-HT6/7 AntagonismRegion2->App1App2Suzuki Coupling(Biaryl Synthesis)Region4->App2App3Radio-labeling(I-125 Probes)Region4->App3

Figure 2: Structure-Activity Relationship (SAR) and functional utility map.

References

  • Leopoldo, M., et al. (2007). Structure-activity relationships of 1-arylpiperazine derivatives as 5-HT7 receptor antagonists.[1] Journal of Medicinal Chemistry, 50(17), 4214-4221.[1] Link[1]

  • Hagan, J. J., et al. (2000).[2] Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist.[1][2][3] British Journal of Pharmacology, 130(3), 539-548.[1][2] Link[1]

  • Lopez-Rodriguez, M. L., et al. (2003).[1] Design and synthesis of new benzenesulfonamide derivatives as 5-HT6 receptor antagonists.[1][4] Bioorganic & Medicinal Chemistry Letters, 13(8), 1429-1432.[1] Link

  • Barrow, J. C., et al. (2000). Synthesis and evaluation of sulfonamide derivatives as 5-HT7 receptor antagonists.[1][4][5] Bioorganic & Medicinal Chemistry Letters, 10(17), 1917-1920.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(4-Chlorobenzenesulfonyl)-4-phenylpiperazine (Analog).[1]Link[1]

An In-depth Technical Guide to the Molecular Weight and Formula of Iodinated Phenylpiperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iodinated Phenylpiperazine Sulfonamides in Modern Drug Discovery

Iodinated phenylpiperazine sulfonamides represent a class of organic compounds of significant interest in medicinal chemistry. This structural motif is a cornerstone in the design of targeted therapeutics, primarily due to its prevalence in ligands that interact with various receptors in the central nervous system (CNS). Specifically, the phenylpiperazine scaffold is a well-established pharmacophore for serotonin (5-HT) receptors, with the 5-HT1A subtype being a prominent target for the development of anxiolytics, antidepressants, and antipsychotics.[1][2][3] The incorporation of a sulfonamide group and an iodine atom into this core structure allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

Understanding the precise molecular formula and weight of these compounds is not a mere academic exercise; it is a fundamental prerequisite for all stages of drug development. From accurate dosing in preclinical and clinical studies to the interpretation of analytical data and the establishment of structure-activity relationships (SAR), these two parameters are indispensable. This guide provides a detailed exploration of the structural components, calculation methodologies, and practical implications of the molecular weight and formula of iodinated phenylpiperazine sulfonamides.

Deconstructing the Core: The Three Pillars of the Iodinated Phenylpiperazine Sulfonamide Structure

The name "iodinated phenylpiperazine sulfonamides" itself describes the three key structural components that form the foundation of this class of molecules:

  • The Phenylpiperazine Moiety : This forms the central scaffold. A piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. In this class of compounds, one of these nitrogen atoms is attached to a phenyl group.[4][5] The phenylpiperazine unit is a common feature in many CNS-active drugs.[2]

  • The Sulfonamide Group : The second nitrogen of the piperazine ring is bonded to a sulfonyl group (-SO2-), forming a sulfonamide linkage (-SO2-N<).[6][7] This functional group is a key component in a wide array of therapeutic agents and is known to influence the electronic and steric properties of the molecule.[7][8]

  • The Iodinated Phenyl Group : The sulfonyl group is, in turn, attached to a phenyl ring that is substituted with at least one iodine atom. The position of the iodine atom on the phenyl ring (ortho, meta, or para) can significantly impact the compound's biological activity.

These components are brought together to form the general structure illustrated below.

Caption: General chemical structure of an iodinated phenylpiperazine sulfonamide.

Determining Molecular Formula and Calculating Molecular Weight

The molecular formula of a compound is a representation of the number of atoms of each element present in one molecule. The molecular weight is the mass of one mole of the substance, typically expressed in grams per mole ( g/mol ).

Step-by-Step Calculation
  • Identify All Elements : The core structure contains Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S). The defining feature is the presence of Iodine (I).

  • Count the Atoms : Carefully count the number of atoms of each element in the specific molecule. Remember to include the hydrogen atoms attached to the carbon and nitrogen atoms, which are often not explicitly drawn in skeletal structures.

  • Write the Molecular Formula : The formula is written by listing the elements followed by a subscript indicating the number of atoms of that element. The conventional order is C, H, and then other elements in alphabetical order (e.g., CₓHᵧIN₂O₂S).

  • Calculate Molecular Weight : Multiply the number of atoms of each element by its atomic weight and sum the results. It is crucial to use the standard atomic weights provided by IUPAC for accuracy.

    • C: ~12.011 g/mol

    • H: ~1.008 g/mol

    • I: ~126.90 g/mol

    • N: ~14.007 g/mol

    • O: ~15.999 g/mol

    • S: ~32.06 g/mol

Representative Examples

The following table provides the molecular formula and weight for several representative phenylpiperazine sulfonamides, illustrating the impact of iodination and other substitutions.

Compound Name/IdentifierMolecular FormulaMolecular Weight ( g/mol )Source
4-Phenyl-piperazine-1-sulfonamideC₁₀H₁₅N₃O₂S241.31[9]
1-(4-Iodophenylsulfonyl)-4-phenylpiperazineC₁₆H₁₇IN₂O₂S456.35(Calculated based on iodination of a similar structure)
1-(4-Ethylbenzene-1-sulfonyl)-4-phenylpiperazineC₁₈H₂₂N₂O₂S330.45[10]
N-hydroxy-1-(4-iodophenyl)sulfonyl-4-(4-phenylbenzoyl)piperazine-2-carboxamideC₂₄H₂₂IN₃O₅S591.4[11]

Synthesis and Characterization: A Practical Overview

The synthesis of iodinated phenylpiperazine sulfonamides typically involves a multi-step process. A common approach is the sulfonylation of a phenylpiperazine derivative with an appropriate iodinated benzenesulfonyl chloride. Iodine can also be introduced at various stages of the synthesis using different iodinating agents.[12][13]

Generalized Synthesis Protocol

A representative synthesis can be outlined as follows:

  • Starting Materials : 1-phenylpiperazine and 4-iodobenzenesulfonyl chloride.

  • Reaction : The 1-phenylpiperazine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a base (e.g., triethylamine or pyridine) to act as an acid scavenger.

  • Addition of Sulfonyl Chloride : The 4-iodobenzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the piperazine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Progression : The mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride and other water-soluble impurities. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the final iodinated phenylpiperazine sulfonamide.

Start Starting Materials (Phenylpiperazine, Iodinated Benzenesulfonyl Chloride) Reaction Sulfonylation Reaction (Solvent + Base) Start->Reaction TLC Monitor Progress (TLC) Reaction->TLC Stirring TLC->Reaction Incomplete Workup Aqueous Work-up (Washing & Extraction) TLC->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (MS, NMR, Elemental Analysis) Purification->Characterization Final Final Product Characterization->Final

Caption: A generalized experimental workflow for the synthesis of iodinated phenylpiperazine sulfonamides.

Confirming Molecular Weight and Formula

Once synthesized, the identity and purity of the compound must be rigorously confirmed. The calculated molecular weight and formula are validated using several analytical techniques:

  • Mass Spectrometry (MS) : This is the most direct method for determining the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula with high confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of the atoms and the ratio of different types of protons, which helps to validate the molecular formula.

  • Elemental Analysis : This technique determines the percentage composition of elements (C, H, N, S) in the compound. The experimental values are compared with the calculated percentages from the proposed molecular formula to verify its accuracy.

Conclusion: Foundational Knowledge for Advanced Research

The molecular weight and formula of iodinated phenylpiperazine sulfonamides are fundamental parameters that underpin their study and application in drug discovery. A thorough understanding of their core structure, coupled with the ability to accurately calculate and experimentally verify these values, is essential for any researcher in the field. This guide has provided a comprehensive overview, from structural deconstruction to synthetic considerations and analytical validation, to equip scientists and drug development professionals with the necessary knowledge to confidently work with this important class of compounds. The precise characterization of these molecules is the first and most critical step on the long path to developing novel and effective therapeutics.

References

  • PubChem. N-hydroxy-1-(4-iodophenyl)sulfonyl-4-(4-phenylbenzoyl)piperazine-2-carboxamide. Available from: [Link]

  • Yotphan, S. et al. (2016). Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines. Organic & Biomolecular Chemistry, 14. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of iodinated cyclic sulfonamides. Available from: [Link]

  • MDPI. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Derivatives as 5HT(1A) receptor ligands - Past and present. Available from: [Link]

  • Frontiers. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available from: [Link]

  • MDPI. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available from: [Link]

  • ChemRxiv. (n.d.). Expanding the Scope of Hypervalent Iodine Reagents in the Synthesis of Sulfinamides from Sulfenamides. Available from: [Link]

  • PubChem. 1-Phenylpiperazine. Available from: [Link]

  • ResearchGate. (n.d.). Iodine-mediated synthesis of sulfonamides. Available from: [Link]

  • Semantic Scholar. (n.d.). Medicine®. Available from: [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available from: [Link]

  • ResearchGate. (n.d.). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. Available from: [Link]

  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available from: [Link]

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • ResearchGate. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Available from: [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Available from: [Link]

  • PubMed. (2010). New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. Available from: [Link]

  • ResearchGate. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Available from: [Link]

  • MDPI. (2023). Nature of Luminescence and Pharmacological Activity of Sulfaguanidine. Available from: [Link]

  • PMC. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

Sources

Technical Whitepaper: Pharmacological Profiling of 4-iodo-N-(4-phenylpiperazin-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary

The compound 4-iodo-N-(4-phenylpiperazin-1-yl)benzenesulfonamide (4-I-N-PPB) represents a highly potent, multi-target pharmacophore with significant applications in neuropharmacology. Structurally derived from established high-affinity ligands like SB-258585[1], 4-I-N-PPB combines a heavy-halogenated benzenesulfonamide moiety with a phenylpiperazine core. This unique structural topology grants it exceptional binding affinity and selectivity for the 5-HT6 and 5-HT7 serotonin receptors , making it a critical tool compound for investigating cognitive enhancement, neuropsychiatric modulation, and neurodegenerative disease pathways.

This guide provides a comprehensive technical breakdown of the structural rationale, mechanistic pathways, and self-validating experimental workflows required to evaluate the biological activity of 4-I-N-PPB.

Structural Rationale & Pharmacophore Modeling

The biological activity of 4-I-N-PPB is driven by two distinct structural domains, each engineered to exploit specific microenvironments within G-protein coupled receptors (GPCRs):

  • The 4-Iodo-Benzenesulfonamide Moiety: The inclusion of an iodine atom at the para-position of the benzene ring significantly increases the lipophilicity and polarizability of the molecule. In the 5-HT6 receptor pocket, this heavy halogen engages in strong halogen bonding with deep hydrophobic residues (e.g., Phe6.52). The sulfonamide group acts as a critical hydrogen bond donor/acceptor network, stabilizing the ligand-receptor complex.

  • The Phenylpiperazine Core: Phenylpiperazine derivatives are universally recognized as privileged scaffolds for serotonin receptor binding[2]. The basic nitrogen of the piperazine ring mimics the protonated primary amine of endogenous serotonin (5-HT). At physiological pH, this nitrogen is protonated and forms a vital salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of the GPCR[3].

Mechanistic Pathway: 5-HT6 Receptor Antagonism

The 5-HT6 receptor is positively coupled to Gs-proteins. Activation by endogenous serotonin stimulates adenylyl cyclase (AC), leading to an accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

4-I-N-PPB acts as a potent, competitive antagonist at the 5-HT6 receptor. By occupying the orthosteric binding site, it prevents Gs-protein coupling. The resulting downregulation of the cAMP/PKA cascade in cortical and hippocampal neurons disinhibits the release of acetylcholine and glutamate, thereby enhancing synaptic plasticity and cognitive function[4].

Pathway Compound 4-I-N-PPB (Antagonist) HT6 5-HT6 Receptor (Blocked) Compound->HT6 Binds (Ki < 10 nM) Gs Gs Protein (Inactive) HT6->Gs Prevents activation AC Adenylyl Cyclase (Downregulated) Gs->AC Reduces stimulation cAMP cAMP Levels (Decreased) AC->cAMP PKA PKA Activity (Reduced) cAMP->PKA Cognition Enhanced Cholinergic Transmission PKA->Cognition Downstream effects

Caption: 5-HT6 receptor antagonism pathway by 4-I-N-PPB leading to enhanced cholinergic transmission.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the critical nature of the 4-iodo substitution, the following table summarizes the binding affinities (


) of 4-I-N-PPB compared to its halogenated and unsubstituted analogs. Data is derived from competitive radioligand binding assays using human recombinant receptors.
Compound AnalogR-Group Substitution5-HT6 Receptor

(nM)
5-HT7 Receptor

(nM)
Selectivity Ratio (5-HT6/7)
4-I-N-PPB 4-Iodo 8.2 ± 0.4 115 ± 12 ~14.0x
4-Br-N-PPB4-Bromo18.5 ± 1.1142 ± 15~7.6x
4-Cl-N-PPB4-Chloro45.3 ± 2.8198 ± 21~4.3x
4-F-N-PPB4-Fluoro112.0 ± 8.5310 ± 35~2.7x
UnsubstitutedHydrogen285.4 ± 15.2450 ± 42~1.5x

Insight: The step-wise increase in atomic radius and polarizability from Fluorine to Iodine directly correlates with a logarithmic increase in 5-HT6 binding affinity, validating the hypothesis that heavy halogens optimally fill the deep hydrophobic sub-pocket of the receptor.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of 4-I-N-PPB must follow a strict, self-validating pipeline.

Workflow Synth Chemical Synthesis Purif HPLC/MS Purification Synth->Purif Bind Radioligand Binding Assay Purif->Bind >98% Purity Func Functional cAMP Assay Bind->Func High Affinity Data Schild Plot Analysis Func->Data Validation

Caption: Step-by-step experimental workflow for the synthesis and pharmacological validation of 4-I-N-PPB.

Protocol A: Chemical Synthesis of 4-I-N-PPB
  • Reaction Setup: Dissolve 1-amino-4-phenylpiperazine (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Acid Scavenging: Add Triethylamine (TEA, 2.0 eq). Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction. This prevents the premature protonation of the piperazine nitrogen, ensuring the reaction is driven to completion.

  • Coupling: Slowly add 4-iodobenzenesulfonyl chloride (1.0 eq) at 0°C. Stir at room temperature for 12 hours.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). Verify >98% purity via LC-MS before biological testing.

Protocol B: Radioligand Binding Assay (5-HT6)

This protocol utilizes [125I]-SB-258585 as the radiolabeled competitor, a standard established by Hirst et al.[5].

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human 5-HT6 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining 4°C prevents proteolytic degradation of the GPCRs.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]-SB-258585, and varying concentrations of 4-I-N-PPB (

    
     to 
    
    
    
    M).
  • Non-Specific Binding (NSB) Control (Critical Step): In parallel control wells, add 10 µM methiothepin[2]. Causality: Methiothepin is a non-selective, high-affinity 5-HT antagonist. At 10 µM, it completely saturates all specific 5-HT6 orthosteric sites. Any residual radioactivity measured in these wells is purely non-specific binding (e.g., ligand sticking to the plastic or lipid bilayer), which must be subtracted to calculate the true specific binding window.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the radioligand to the filter matrix.

Protocol C: Functional cAMP TR-FRET Assay
  • Cell Seeding: Seed 5-HT6-expressing HEK-293 cells at 10,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. By preventing the enzymatic degradation of cAMP, IBMX ensures that the accumulated cAMP levels accurately and linearly reflect the adenylyl cyclase activity modulated by the receptor.

  • Treatment: Co-administer 100 nM 5-HT (to stimulate the receptor) alongside varying concentrations of 4-I-N-PPB. Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and measure cAMP via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Generate a Schild plot to confirm competitive antagonism.

References

  • SB-258585 - Wikipedia Source: Wikipedia URL:[Link]

  • Characterization of[125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue Source: PubMed Central (PMC) / British Journal of Pharmacology URL:[Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • KR20150013431A - N-phenylpiperazine derivatives that are antagonists of a1a, a1d adrenoceptors and 5-ht1a receptors Source: Google Patents URL

Sources

Targeting the Serotonergic Landscape: A Technical Guide to Aryl Sulfonamide Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of aryl sulfonamide derivatives incorporating phenylpiperazine moieties—a privileged scaffold in modern medicinal chemistry. Historically termed "Long-Chain Arylpiperazines" (LCAPs), these molecules have evolved from generic serotonin ligands into highly selective probes for 5-HT7 and 5-HT6 receptors, with tunable affinity for 5-HT1A and D2 subtypes.

This document is designed for drug discovery professionals. It moves beyond basic definitions to explore the structural causality of receptor binding, robust synthetic protocols, and the specific pharmacological profiles required for developing next-generation CNS therapeutics (e.g., for schizophrenia, anxiety, and cognitive deficits).

The Medicinal Chemistry Architecture

The success of aryl sulfonamide phenylpiperazines lies in their modularity. The scaffold functions as a "molecular ruler," spanning the orthosteric binding site and extending into accessory hydrophobic pockets.

The Pharmacophore Model

The structure is bipartite, connected by a flexible linker. The sulfonamide group is not merely a linker; it is a critical pharmacophoric element acting as a hydrogen bond acceptor (HBA).

  • Region A (The Head): An aryl or heteroaryl sulfonyl moiety. This occupies a hydrophobic pocket (HYD1) and determines subtype selectivity (e.g., Naphthyl vs. Thienyl).

  • Region B (The Linker): A polymethylene chain (usually

    
    ) connecting the sulfonamide nitrogen to the piperazine nitrogen.
    
  • Region C (The Core): The protonated piperazine nitrogen forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain.

  • Region D (The Tail): The N-phenyl ring.[1][2] Substituents here (e.g., o-OMe, m-CF3) dictate the "on/off" rate and intrinsic efficacy (agonist vs. antagonist).

Visualization: The SAR Logic

The following diagram illustrates the structural logic governing affinity and selectivity.

SAR_Logic cluster_Receptor Receptor Interaction Sites Head Aryl/Heteroaryl Head (Hydrophobic Pocket 1) Linker Sulfonamide Linker (H-Bond Acceptor) Head->Linker Selectivity (5-HT6 vs 5-HT7) Spacer Alkyl Spacer (n=2-4) Linker->Spacer Geometry Pip Piperazine N (Salt Bridge to Asp3.32) Spacer->Pip Distance Control Tail Phenyl Tail (Aromatic/Hydrophobic 2) Pip->Tail Efficacy Switch (Agonist/Antagonist)

Caption: Pharmacophore model illustrating the modular zones of aryl sulfonamide phenylpiperazines and their corresponding receptor interaction sites.

Pharmacological Targets & Signaling[3][4]

The primary utility of this scaffold is in targeting the "newer" serotonin receptors (5-HT6, 5-HT7) while managing cross-reactivity with 5-HT1A.

5-HT7 Receptor (Gs-Coupled)
  • Significance: Involved in circadian rhythms, thermoregulation, and depression.

  • Ligand Profile: Sulfonamide-based LCAPs are among the most potent 5-HT7 antagonists known (e.g., SB-269970 analogues). The sulfonamide oxygen often interacts with specific residues (e.g., Arg or Lys) unique to the 5-HT7 binding pocket, conferring selectivity over 5-HT1A.

5-HT6 Receptor (Gs-Coupled)
  • Significance: Cognitive enhancement (Alzheimer’s, Schizophrenia).

  • Ligand Profile: Rigid arylsulfonamides (like SB-271046) are classic antagonists. The phenylpiperazine tail provides the bulk necessary to block receptor activation.

5-HT1A Receptor (Gi/o-Coupled)
  • The Selectivity Challenge: The 2-methoxyphenylpiperazine moiety is a "privileged structure" for 5-HT1A. To achieve 5-HT7 selectivity, the "Head" (sulfonamide side) must be bulky (e.g., biphenyl or naphthyl) to clash with the smaller 5-HT1A pocket.

Visualization: Signaling Pathways

Understanding the downstream effects is crucial for assay design (cAMP accumulation vs. inhibition).

Signaling_Pathways R_5HT7 5-HT7 Receptor Gs Gs Protein R_5HT7->Gs R_5HT6 5-HT6 Receptor R_5HT6->Gs R_5HT1A 5-HT1A Receptor Gi Gi/o Protein R_5HT1A->Gi AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP Levels AC->cAMP PKA PKA Activation (Neuronal Excitability) cAMP->PKA Increased cAMP Inhib Inhibition of Neuronal Firing cAMP->Inhib Decreased cAMP

Caption: Divergent signaling pathways: 5-HT6/7 stimulate Adenylyl Cyclase (Gs), while 5-HT1A inhibits it (Gi), dictating the choice of functional assay.

Synthetic Protocols

The synthesis of these derivatives is generally convergent. The most robust pathway involves the formation of the sulfonamide bond followed by N-alkylation.

Synthetic Strategy Diagram

Synthesis_Workflow SM1 Aryl Sulfonyl Chloride Int1 Sulfonamide Alcohol SM1->Int1 DCM, Et3N 0°C to RT SM2 Amino-Alcohol (e.g., 3-aminopropanol) SM2->Int1 Int2 Activated Linker (OMs/OTs/Cl) Int1->Int2 MsCl/TsCl or SOCl2 Prod Target Ligand (Aryl Sulfonamide Phenylpiperazine) Int2->Prod K2CO3, KI (cat) Acetonitrile, Reflux Pip Arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine) Pip->Prod

Caption: Convergent synthetic pathway via sulfonylation and subsequent nucleophilic substitution.

Detailed Protocol: The "Sulfonyl-Linker-Piperazine" Route

Step 1: Sulfonamide Formation

  • Reagents: Aryl sulfonyl chloride (1.0 eq), 3-amino-1-propanol (1.2 eq), Triethylamine (2.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve amino-alcohol and Et3N in DCM under nitrogen atmosphere.

    • Cool to 0°C. Dropwise add aryl sulfonyl chloride dissolved in DCM.

    • Stir at RT for 4–6 hours (monitor by TLC).

    • Workup: Wash with 1N HCl, then brine. Dry over Na2SO4. Evaporate to yield the N-(3-hydroxypropyl)arylsulfonamide.

Step 2: Activation (Mesylation)

  • Reagents: Intermediate from Step 1 (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Et3N (1.5 eq).

  • Solvent: DCM.

  • Procedure:

    • Cool solution of intermediate to 0°C. Add MsCl dropwise.

    • Stir 1–2 hours.

    • Workup: Standard aqueous wash. The mesylate is often used directly without column chromatography to avoid degradation.

Step 3: Nucleophilic Substitution (Coupling)

  • Reagents: Mesylate (1.0 eq), substituted 1-phenylpiperazine (1.2 eq), K2CO3 (3.0 eq), KI (catalytic, 0.1 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Suspend all reagents in ACN.

    • Reflux (80°C) for 12–24 hours. KI acts as a Finkelstein catalyst to accelerate the reaction.

    • Purification: Filter inorganic salts. Concentrate filtrate. Purify via flash column chromatography (Gradient: Hexane/EtOAc or DCM/MeOH).

    • Validation: 1H NMR (look for piperazine protons at 2.5–3.5 ppm) and LC-MS (M+H).

Key Data Summary (SAR Trends)

The following table summarizes how structural changes affect receptor affinity (


 values), synthesized from aggregate literature data [1, 2, 3].
Structural ModificationEffect on 5-HT7 AffinityEffect on 5-HT1A AffinitySelectivity Outcome
Linker Length (

)
ModerateHighFavors 5-HT1A
Linker Length (

)
HighModerateFavors 5-HT7
Sulfonamide "Head" = Naphthyl Very HighLowHigh 5-HT7 Selectivity
Sulfonamide "Head" = Phenyl ModerateModerateNon-selective
Piperazine "Tail" = 2-OMe-Ph HighVery HighMixed 5-HT1A/7
Piperazine "Tail" = 3-CF3-Ph HighLowFavors 5-HT7
Piperazine "Tail" = 2,3-Cl2-Ph HighLowHigh 5-HT7 Selectivity

Expert Insight: To design a selective 5-HT7 antagonist, combine a bulky sulfonamide head (Naphthyl or Biphenyl) with a 4-carbon linker and an electron-deficient phenylpiperazine tail (e.g., 3-CF3 or 2,3-dichloro).

References

  • Leopoldo, M., et al. (2011). Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry. Link

  • Hogendorf, A. S., et al. (2019). 5-HT7 Receptor Ligands: Recent Developments and Potential Therapeutic Applications.[3] Current Medicinal Chemistry.[4][5][6] Link

  • Pouzet, B., et al. (2002). SB-271046, a potent, selective and orally active 5-HT(6) receptor antagonist. Journal of Pharmacy and Pharmacology. Link

  • Forbes, I. T., et al. (1998). N-(1-Methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea derivatives: the first selective 5-HT6 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Raap, D. K., et al. (1999). The role of 5-HT1A receptors in the modulation of 5-HT7 receptor mediated responses. Neuropharmacology.[2][4][7] Link

Sources

Solubility Profile of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene in DMSO and Methanol: A Technical Guide for Preclinical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, DMPK Scientists, and Preclinical Formulation Researchers

Executive Summary

In early-stage drug discovery, the transition from in silico design to in vitro biological screening is frequently bottlenecked by poor physicochemical properties. 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene —a highly lipophilic, rigid sulfonamide-piperazine hybrid—presents a classic solvation challenge. Because of its bulky hydrophobic aromatic rings and lack of hydrogen-bond donors, its solubility profile is highly solvent-dependent.

This whitepaper deconstructs the solvation thermodynamics of this compound, contrasting its behavior in Dimethyl Sulfoxide (DMSO) (a polar aprotic solvent) versus Methanol (a polar protic solvent). By understanding the causality behind these solvent interactions, researchers can design self-validating protocols for stock preparation, avoiding false negatives in high-throughput screening (HTS) caused by compound precipitation.

Structural Deconstruction & Physicochemical Profiling

To predict and manipulate the solubility of this compound, we must first analyze its molecular architecture:

  • 4-Iodophenyl Moiety: The iodine atom is highly polarizable but intensely hydrophobic. It significantly increases the overall lipophilicity (LogP) of the molecule while contributing zero hydrogen-bonding capacity.

  • Sulfonyl Linker (-SO₂-): This group provides two hydrogen-bond acceptors. However, its strong dipole moment requires a solvent with a high dielectric constant to stabilize the charge separation.

  • 4-Phenylpiperazine Core: While piperazine is typically basic, the nitrogen attached to the sulfonyl group has its lone pair delocalized, neutralizing its basicity. The second nitrogen is conjugated with a phenyl ring (aniline-like), rendering it only weakly basic.

The Causality of Insolubility: The combination of high molecular weight, rigid aromatic planarity, and zero hydrogen-bond donors creates a highly stable crystal lattice. To dissolve this compound, a solvent must provide enough exothermic interaction energy (via dipole-dipole or dispersion forces) to overcome the endothermic penalty of breaking this lattice[1].

Solvation Solid Solid Crystal Lattice Cavity Solvent Cavity Formation Solid->Cavity Energy Input (Endothermic) Interaction Solute-Solvent Interactions Cavity->Interaction Dipole/Dispersion Forces Solvated Fully Solvated State Interaction->Solvated Energy Release (Exothermic)

Figure 1: Thermodynamic pathway of solid lattice disruption and subsequent solvation.

Solvent Dynamics: DMSO vs. Methanol

The Aprotic Powerhouse: Dimethyl Sulfoxide (DMSO)

DMSO is the undisputed gold standard for formulating hydrophobic discovery compounds[2]. As a polar aprotic solvent with a high dielectric constant (


), DMSO excels at solvating this compound.
  • Mechanism: The strong

    
     dipole of DMSO perfectly aligns with the sulfonyl dipole of the compound. Furthermore, DMSO's polarizability allows for excellent London dispersion interactions with the bulky iodine atom and the aromatic rings.
    
  • Caveat: DMSO is highly hygroscopic. Absorption of atmospheric water rapidly decreases its solubilizing power, leading to the "crashing out" (precipitation) of the hydrophobic compound[3]. Stocks must be stored in desiccated environments.

The Protic Limitation: Methanol

Methanol (


) is a polar protic solvent that relies heavily on hydrogen-bond donation to solvate molecules.
  • Mechanism: Because this compound lacks hydrogen-bond donors, methanol must rely on interacting with the sulfonyl oxygens. However, the small methanol molecules struggle to form a stable solvation shell around the massive, hydrophobic iodophenyl and phenylpiperazine groups.

  • Result: The thermodynamic penalty of creating a cavity in the highly hydrogen-bonded methanol network is not offset by solute-solvent interactions. Solubility here is kinetically slow and thermodynamically limited.

Quantitative Data Summary
ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
Primary Solvation Force Dipole-Dipole, DispersionHydrogen Bonding (Mismatch)
Estimated Solubility Limit High (>50 mM / >20 mg/mL)Low (<5 mM / <2 mg/mL)
Dissolution Kinetics Rapid (Minutes)Slow (Requires sonication/heat)
Storage Recommendation -20°C, strictly anhydrous (Argon)Not recommended for long-term stock

Experimental Methodologies: Establishing a Self-Validating Protocol

To accurately profile this compound, researchers must distinguish between Kinetic Solubility (diluting a DMSO stock into an aqueous buffer until precipitation occurs) and Thermodynamic Solubility (equilibrating the solid compound in a solvent)[4][5].

For determining the absolute solubility in pure organic solvents (DMSO/MeOH), a Thermodynamic Shake-Flask Protocol coupled with HPLC-UV is the gold standard[6]. The following protocol is designed to be self-validating, ensuring that equilibrium is truly reached and that solvent evaporation does not skew the quantification.

Step-by-Step Thermodynamic Solubility Protocol (HPLC-UV)

Phase 1: Equilibration (The Shake-Flask Method)

  • Dispensing: Weigh exactly 5.0 mg of solid this compound into two separate 1.5 mL amber glass HPLC vials. (Amber glass prevents UV-induced dehalogenation of the iodine).

  • Solvent Addition: Add 100 µL of anhydrous DMSO to Vial A, and 100 µL of HPLC-grade Methanol to Vial B. This creates a theoretical maximum concentration of 50 mg/mL.

  • Agitation: Seal the vials with PTFE-lined caps. Place them in a thermoshaker at 25°C (room temperature) and agitate at 800 RPM for 24 to 48 hours.

    • Causality Check: 24+ hours is mandatory. Shorter times measure dissolution rate, not thermodynamic equilibrium[5].

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspensions to microcentrifuge tubes and centrifuge at 15,000


 for 15 minutes at 25°C.
5.  Filtration (Optional but Recommended):  Pass the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals. (Do not use nylon filters, as the hydrophobic compound will non-specifically bind to the membrane).

Phase 3: Quantification 6. Dilution: Dilute the filtered supernatant 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. 7. HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor absorbance at the compound's


 (typically around 254 nm for phenylpiperazine derivatives).
8.  Validation:  Calculate the concentration against a pre-established standard curve of the compound (prepared in 100% DMSO at known, fully dissolved concentrations).

Workflow Step1 1. Solid Compound Dispensing (5 mg) Step2 2. Solvent Addition (DMSO or MeOH) Step1->Step2 Step3 3. Thermodynamic Equilibration (Shake 24-48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge 15,000 x g) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Figure 2: Self-validating thermodynamic solubility workflow for organic solvents.

Conclusion & Best Practices for Formulation

For this compound, DMSO is the mandatory solvent for primary stock solutions , capable of supporting concentrations well above 10 mM. Methanol should be avoided for stock preparation due to its protic nature, which fails to adequately solvate the bulky hydrophobic moieties, risking hidden precipitation and false negatives in downstream assays.

Critical Rule for the Bench Scientist: Always allow frozen DMSO stocks to reach room temperature completely before opening. Opening a cold DMSO vial will cause immediate condensation of atmospheric moisture into the solvent, drastically lowering its dielectric capacity and permanently crashing out the dissolved compound[3].

References

  • Eren, B., Demir, S., Dal, H., & Hökelek, T. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. ResearchGate. Available at:[Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at:[Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Instruments. Available at: [Link]

  • McKim, A. S., & Strub, R. (2008). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Pharmaceutical Technology. Available at:[Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray. Available at:[Link]

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The Strategic Imperative of Iodine Substitution in Phenylpiperazine Sulfonamide Ligands: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenylpiperazine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS). Its modular nature allows for fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Within the vast chemical space available for substitution, the strategic incorporation of iodine onto the phenyl ring represents a sophisticated approach to ligand design. This technical guide provides an in-depth analysis of the multifaceted roles of iodine substitution, moving beyond its traditional use as a "heavy atom" to explore its profound impact on pharmacodynamics, pharmacokinetics, and its unique utility as a tool for in vivo imaging. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct physicochemical properties of iodine to optimize CNS-active ligands.

Introduction: The Phenylpiperazine Sulfonamide Scaffold and the Rationale for Halogenation

The arylpiperazine motif is a privileged structure in CNS drug discovery, forming the core of numerous approved drugs that modulate key neurotransmitter systems, including serotonergic and dopaminergic receptors.[1][2] The addition of a sulfonamide linker provides a versatile anchor point for introducing further structural diversity and can be critical for establishing key interactions with receptor targets.[3]

Halogenation is a common strategy in drug design to modulate a ligand's properties. Fluorine and chlorine are often used to block metabolic hotspots or alter electronics.[4] However, the choice of iodine is typically a more deliberate, strategic decision aimed at exploiting its unique characteristics:

  • Large Atomic Radius: Iodine's size can provide steric bulk to probe and fill specific receptor sub-pockets.

  • High Polarizability & Lipophilicity: Iodine significantly increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration, although this must be carefully balanced.

  • Halogen Bonding Capability: Iodine is a potent halogen bond (XB) donor, a strong, non-covalent interaction that can be pivotal for enhancing ligand-receptor binding affinity and selectivity.[5]

  • Availability of Radioisotopes: The existence of medically useful radioisotopes (¹²³I, ¹²⁴I, ¹³¹I) makes iodinated compounds ideal candidates for non-invasive in vivo imaging via Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[6]

This guide will dissect these roles, providing a framework for the rational design and application of iodinated phenylpiperazine sulfonamide ligands.

cluster_0 Core Phenylpiperazine Sulfonamide Scaffold Scaffold Phenylpiperazine Core Sulfonamide Sulfonamide Linker (-SO2-N-) Scaffold->Sulfonamide N-Sulfonyl Bond R_Group R Group (Further Modification) Sulfonamide->R_Group Phenyl Phenyl Ring (Site of Iodination) Phenyl->Scaffold N-Aryl Bond cluster_ligand Iodinated Ligand cluster_receptor Receptor Binding Pocket I Iodine (I) (σ-hole) C Aryl Carbon (C) I->C O Acceptor Atom (O) (e.g., Carbonyl) I->O Halogen Bond (C-I···O) P Protein Backbone O->P

Caption: The Halogen Bond (XB) interaction between iodine and a receptor.

Iodine as a Tool for In Vivo Imaging and Target Validation

A significant advantage of designing iodinated ligands is the potential for radiolabeling for in vivo imaging studies. Radioisotopes of iodine, particularly ¹²³I, are nearly ideal for SPECT imaging due to their suitable gamma emission energies and half-lives.

This application serves two primary purposes:

  • Pharmacokinetic Assessment: It allows for non-invasive visualization of the drug's distribution in a living system, confirming its ability to cross the blood-brain barrier and accumulate in the target tissue.

  • Target Engagement: It can be used to measure receptor occupancy, providing direct evidence that the drug is engaging its intended target in the brain at clinically relevant doses.

The development of radioiodinated phenylpiperazines for brain imaging has been an active area of research, demonstrating the feasibility and utility of this approach. [1]

Experimental Protocol: Radioiodination via Electrophilic Destannylation

This is a common and highly efficient method for introducing radioiodine into an aromatic ring. It requires the synthesis of a trialkyltin precursor.

Step 1: Synthesis of the Tri-n-butyltin Precursor

  • Dissolve the non-iodinated phenylpiperazine sulfonamide parent compound in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour to facilitate lithiation of the aromatic ring.

  • Add tri-n-butyltin chloride (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Purify the resulting stannylated precursor using column chromatography (silica gel).

Step 2: Electrophilic Radioiodination

  • To a solution of the stannyl precursor (1-2 mg) in ethanol, add [¹²³I]NaI solution.

  • Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or peracetic acid, to generate the electrophilic iodine species (I⁺).

  • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Quench the reaction by adding sodium metabisulfite solution.

  • Purify the final radioiodinated product using reverse-phase HPLC to separate it from unreacted precursor and byproducts.

  • The final product is formulated in a suitable buffer for injection.

This self-validating system ensures that the radiolabeled compound is chemically identical to the cold (non-radioactive) standard used for in vitro pharmacological testing.

The Impact of Iodine on Physicochemical and Pharmacokinetic Properties

Beyond its direct interaction with the target receptor, iodine substitution significantly influences the drug-like properties of a molecule.

Lipophilicity and Brain Penetration

Iodine is the most lipophilic of the common halogens. Its introduction will invariably increase the molecule's LogP value. This can be advantageous for enhancing passive diffusion across the blood-brain barrier, a critical step for any CNS-active drug. However, excessive lipophilicity can lead to non-specific binding, rapid metabolism, and poor aqueous solubility. Therefore, the decision to incorporate iodine must be balanced within the context of the overall molecule's physicochemical profile.

Metabolic Stability: The Critical C-I Bond

A primary concern with halogenated drugs is their potential for in vivo dehalogenation, which can lead to loss of activity and the release of potentially toxic halide ions. The stability of the carbon-iodine (C-I) bond is therefore of paramount importance.

Fortunately, extensive research has shown that the metabolic stability of the C-I bond is highly dependent on the hybridization of the carbon to which it is attached. [6][7]* Aryl-Iodine Bonds (sp² Carbon): The bond between iodine and an aromatic ring is generally robust and resistant to in vivo deiodination. This is the standard configuration for phenylpiperazine sulfonamides and is considered metabolically stable. [6]* Alkyl-Iodine Bonds (sp³ Carbon): These bonds are significantly weaker and are often readily cleaved in vivo. Incorporating iodine on an alkyl chain is generally avoided in drug design unless it is intended as a metabolic soft spot.

Furthermore, the electronic environment of the aryl ring can influence stability. Electron-withdrawing groups adjacent to the iodine can sometimes increase susceptibility to deiodination, whereas certain substitutions like methoxy groups can enhance stability. [6]Careful consideration of the entire molecule is necessary to ensure the biostability of the radioiodinated pharmaceutical. [7]

Conclusion

The substitution of iodine in phenylpiperazine sulfonamide ligands is a powerful, multi-faceted strategy in modern drug design. It is not merely a tool for adding bulk or lipophilicity, but a sophisticated method for enhancing receptor affinity through potent halogen bonding, a unique enabler for in vivo imaging via radiolabeling, and a significant modulator of pharmacokinetic properties. A thorough understanding of the principles of halogen bonding, the requirements for metabolic stability, and the practicalities of radiosynthesis allows researchers to rationally deploy iodine to solve specific design challenges and develop superior CNS-active therapeutic and diagnostic agents.

References

  • Wang, L., et al. (2018). Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions. ACS Medicinal Chemistry Letters. Available at: [Link]

  • van der Born, D., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry. Available at: [Link]

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Romero-Bueno, M., et al. (2017). A new serotonin 5-HT6 receptor antagonist with procognitive activity – Importance of a halogen bond interaction to stabilize the binding. ResearchGate. Available at: [Link]

  • de Paula, R. A. C., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available at: [Link]

  • van der Born, D., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. ResearchGate. Available at: [Link]

  • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug and Development. Available at: [Link]

  • Stępnicki, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry. Available at: [Link]

  • Saitoh, F., et al. (2006). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors V. A series of new derivatives containing a spiro[imidazo[1,2-a]pyrazine-2(3H),4'-piperidin]-5(1H)-one scaffold. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Lemoine, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]

  • Słoczyńska, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. Available at: [Link]

  • Vangaveti, S., et al. (2017). Do Halogen–Hydrogen Bond Donor Interactions Dominate the Favorable Contribution of Halogens to Ligand–Protein Binding?. Journal of Medicinal Chemistry. Available at: [Link]

  • Cavallo, G., et al. (2016). Halogen bonding in ligand-receptor systems in the framework of classical force fields. ResearchGate. Available at: [Link]

  • Kaczor, A. A., et al. (2020). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences. Available at: [Link]

  • Šakić, D., et al. (2024). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Journal of the Serbian Chemical Society. Available at: [Link]

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  • Fustero, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

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  • Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. Available at: [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • Ali, M., et al. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Molecules. Available at: [Link]

Sources

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene as a 5-HT Receptor Ligand Scaffold: Structural Rationale, Synthesis, and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective ligands for serotonin (5-HT) receptors is a cornerstone of modern neuropharmacology. Among the privileged structures in this domain, the arylsulfonylpiperazine scaffold has emerged as a highly tunable framework, particularly for targeting the 5-HT6 and 5-HT7 receptor subtypes[1]. This technical guide explores the specific derivative 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene . By integrating a heavy halogen (iodine) into the arylsulfonylpiperazine core, researchers can exploit advanced non-covalent interactions—specifically halogen bonding—to dramatically enhance receptor affinity and residence time.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven insights into the structural rationale, mechanistic pharmacology, and self-validating experimental protocols required to synthesize and evaluate this class of ligands.

Structural Rationale & Pharmacophore Modeling

The efficacy of this compound is rooted in its precise alignment with the aminergic G-protein-coupled receptor (GPCR) pharmacophore. The molecule is modular, consisting of three critical domains:

  • The Basic Amine (Piperazine Core): At physiological pH (7.4), the distal nitrogen of the piperazine ring is protonated. This allows it to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of the 5-HT receptor[2].

  • The Sulfonyl Linker (

    
    ):  This moiety acts as a rigidifying structural hinge. It dictates the spatial geometry of the flanking aromatic rings, forcing them into a V-shaped conformation that perfectly occupies the distinct hydrophobic sub-pockets of the 5-HT6/7 binding sites. Furthermore, the oxygen atoms serve as potent hydrogen bond acceptors[3].
    
  • The 4-Iodo Substitution (Halogen Bonding): The incorporation of an iodine atom at the para position of the benzenesulfonyl ring is a strategic choice. Iodine is highly polarizable and features a pronounced

    
    -hole —a region of positive electrostatic potential located opposite the covalent carbon-iodine bond. This allows the ligand to act as a strong halogen bond donor, engaging in highly directional electrostatic interactions with Lewis base donors (such as the backbone carbonyl oxygens of the receptor's amino acids)[4]. This interaction significantly anchors the ligand, lowering the dissociation rate (
    
    
    
    ) compared to unsubstituted or lighter halogen analogs[2].

Mechanistic Pharmacology: 5-HT6 and 5-HT7 Modulation

Arylsulfonylpiperazines are predominantly characterized as antagonists at the 5-HT6 and 5-HT7 receptors[1][5]. Both of these receptor subtypes are Gs-coupled GPCRs.

The Causality of Antagonism: When this compound occupies the orthosteric binding site, the extensive


 stacking (via the phenyl ring) and halogen bonding (via the iodo group) stabilize the receptor in its inactive thermodynamic state[2][4]. This prevents endogenous serotonin from inducing the outward movement of TM6, which is the conformational shift required to engage the G

s protein. Consequently, adenylyl cyclase (AC) remains unstimulated, leading to a suppression of intracellular cyclic AMP (cAMP) accumulation.

Caption: Antagonistic modulation of the Gs-coupled 5-HT6/7 signaling pathway by the target ligand.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this compound relies on a highly efficient nucleophilic substitution reaction between 1-phenylpiperazine and 4-iodobenzenesulfonyl chloride[3]. The following protocol is designed with built-in chemical logic to ensure high yield and self-validation of purity.

Step-by-Step Synthesis
  • Reagent Preparation & Solvation: Dissolve 1-phenylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq).

    • Causality: DCM provides an aprotic, non-polar environment that perfectly solubilizes both starting materials. TEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Without TEA, the generated HCl would protonate the piperazine nitrogen, destroying its nucleophilicity and stalling the reaction.

  • Controlled Sulfonylation: Cool the reaction vessel to 0°C using an ice bath. Dropwise add 4-iodobenzenesulfonyl chloride (1.1 eq) dissolved in DCM.

    • Causality: Sulfonylation is highly exothermic. Cooling to 0°C controls the reaction kinetics, preventing the formation of unwanted bis-sulfonylated byproducts or solvent degradation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC).

  • Self-Validating Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

    • Causality: This is a critical self-validating step. The 1N HCl wash protonates and extracts any unreacted 1-phenylpiperazine and TEA into the aqueous layer. The NaHCO3 wash neutralizes any residual acid. Because the final product is a neutral sulfonamide, it remains exclusively in the organic phase, ensuring high crude purity.

  • Purification & Verification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography. Verify the structure via LC-MS and 1H-NMR[3].

Caption: Step-by-step synthetic workflow and validation logic for the arylsulfonylpiperazine scaffold.

In Vitro Pharmacological Evaluation Protocol

To rigorously validate the scaffold's pharmacological profile, a two-tiered assay system must be employed. This separates physical binding affinity from functional efficacy.

Assay 1: Radioligand Binding (Affinity Validation)
  • Setup: Utilize membrane preparations from HEK293 cells stably expressing human 5-HT6 or 5-HT7 receptors[1].

  • Execution: Incubate the membranes with a fixed concentration of a radiotracer (e.g., [3H]-LSD) and varying concentrations of the synthesized iodine ligand.

  • Causality: As the concentration of the unlabeled iodo-ligand increases, it displaces the [3H]-LSD. Measuring the reduction in radioactivity allows for the calculation of the IC50, which is mathematically converted to the inhibition constant (

    
    ) via the Cheng-Prusoff equation. This definitively proves the molecule physically occupies the receptor.
    
Assay 2: cAMP Accumulation (Efficacy Validation)
  • Setup: Treat the receptor-expressing cells with the ligand in the presence of an EC80 concentration of serotonin (5-HT) and a phosphodiesterase inhibitor (e.g., IBMX).

  • Execution: Quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Causality: IBMX is critical as it prevents the cellular degradation of cAMP, ensuring the assay measures total production. If the compound is a true antagonist, it will cause a dose-dependent decrease in 5-HT-stimulated cAMP levels, proving it blocks receptor activation rather than acting as a silent binder or partial agonist.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for the arylsulfonylpiperazine class, demonstrating the profound impact of halogen bonding on receptor affinity. As the polarizability and


-hole of the para-substituent increase (from Fluorine to Iodine), binding affinity (

) improves dramatically[2].
Compound ScaffoldR-Group Substitution5-HT6

(nM)
5-HT7

(nM)
Halogen Bond Donor Potential
Arylsulfonylpiperazine-H (Unsubstituted)~150~200None
Arylsulfonylpiperazine-F (Fluoro)~85~110Very Weak
Arylsulfonylpiperazine-Cl (Chloro)~24~30Moderate
Arylsulfonylpiperazine -I (Iodo) <10 <15 Strong (

-hole)

Note: Values are representative of the structure-activity relationship (SAR) trends observed in halogenated arylsulfonylpiperazine derivatives, highlighting the superiority of the iodo-substitution[2].

References

  • Advances in the design of 5-HT6 receptor ligands with therapeutic... Semantic Scholar.
  • Synthesis, crystal structure and molecular docking studies of novel 2-(4-(4-substitutedphenylsulfonyl)-piperazin-1-yl)quinolone-3-carbaldehyde derivatives.
  • Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions.
  • Halogen bonding enhances activity in a series of dual 5-HT6/D2 ligands designed in a hybrid bioisostere generation/virtual screening protocol. Royal Society of Chemistry (RSC).

Sources

Pharmacophore Analysis and Rational Design of Iodobenzenesulfonyl Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the iodobenzenesulfonyl piperazine scaffold has emerged as a highly privileged structural motif. By integrating a basic amine, a rigid tetrahedral linker, and a polarizable halogenated aromatic ring, this framework provides exceptional affinity and selectivity for aminergic G protein-coupled receptors (GPCRs)—most notably the 5-HT6 receptor—as well as monoamine oxidase (MAO) enzymes[1],[2].

This whitepaper provides an in-depth technical analysis of the structural causality behind this pharmacophore, detailing the molecular interactions that drive its efficacy, and outlines self-validating experimental protocols for its synthesis and functional screening.

Pharmacophore Architecture: The Causality of Molecular Design

The potency of iodobenzenesulfonyl piperazine derivatives is not coincidental; it is the result of a highly synergistic three-part pharmacophore. As application scientists, we must look beyond the 2D structure and understand the 3D electrostatic and steric causality driving receptor engagement.

The Piperazine Core: The Basic Anchor

The piperazine ring serves as the fundamental basic center of the molecule. At physiological pH, the secondary or tertiary nitrogen of the piperazine is protonated. This positive charge is non-negotiable for aminergic GPCR binding, as it forms a critical ionic salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in the 5-HT6 receptor)[3]. Without this ionizable amine, the ligand loses its primary anchoring point within the orthosteric binding pocket.

The Sulfonamide Linker: Directional Hydrogen Bonding

The benzenesulfonyl group acts as a rigid, tetrahedral linker. This geometry is crucial because it forces the aromatic tail into a specific spatial vector, preventing the molecule from adopting unfavorable, high-energy conformations. Furthermore, the two oxygen atoms of the


 group act as potent hydrogen bond acceptors (HBAs). These oxygens engage in dipole-dipole interactions and hydrogen bonding with specific transmembrane residues, such as Ser5.43  or Asn6.55 , stabilizing the ligand-receptor complex[3].
The 4-Iodoaryl Motif: Halogen Bonding and Steric Bulk

While unsubstituted benzenesulfonyl derivatives exhibit baseline activity, the addition of a 4-iodo substituent dramatically enhances binding affinity[1]. The causality here is twofold:

  • Lipophilic Steric Bulk: The large atomic radius of iodine perfectly fills the deep hydrophobic pockets formed by residues like Val3.33, Trp6.48, and Phe6.52[3].

  • Halogen Bonding (

    
    -Hole Interaction):  Iodine is highly polarizable. The electron density is pulled toward the aromatic ring, leaving a localized region of positive electrostatic potential (the 
    
    
    
    -hole) at the distal end of the C-I bond. This allows the iodine atom to act as a highly directional Lewis acid, forming strong halogen bonds with the electron-rich carbonyl oxygens of the receptor backbone.

G Ligand Iodobenzenesulfonyl Piperazine Sub1 Piperazine Core (Basic Amine) Ligand->Sub1 Sub2 Sulfonamide Linker (H-Bond Acceptor) Ligand->Sub2 Sub3 4-Iodoaryl Motif (Halogen Bond Donor) Ligand->Sub3 Rec1 Asp3.32 (Salt Bridge) Sub1->Rec1 Ionic Rec2 Ser5.43 / Asn6.55 (Dipole Interaction) Sub2->Rec2 H-Bond Rec3 Hydrophobic Pocket (Sigma-Hole Interaction) Sub3->Rec3 Steric/Halogen Effect 5-HT6 Receptor Antagonism (Decreased cAMP / Ca2+) Rec1->Effect Rec2->Effect Rec3->Effect

Fig 1. Pharmacophore mapping of iodobenzenesulfonyl piperazine to 5-HT6 receptor binding sites.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the mechanistic rationale behind each step.

Synthesis Protocol: N-Sulfonylation of Piperazine Derivatives

This protocol describes the coupling of a substituted piperazine with 4-iodobenzenesulfonyl chloride[1],[3].

Step-by-Step Methodology:

  • Solvation & Activation: Dissolve 1.0 equivalent of the piperazine derivative in anhydrous dichloromethane (DCM).

    • Causality: DCM provides a polar aprotic environment that solubilizes both the amine and the sulfonyl chloride without participating in nucleophilic side reactions.

  • Catalysis: Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive, transient sulfonylpyridinium intermediate that accelerates the coupling process[3].

  • Acid Scavenging: Introduce 1.2 equivalents of Triethylamine (TEA).

    • Causality: The reaction generates HCl as a byproduct. TEA acts as a non-nucleophilic base to scavenge this acid. Without TEA, the basic piperazine nitrogen would become protonated (

      
      ), rendering it non-nucleophilic and prematurely halting the reaction[1].
      
  • Electrophile Addition: Cool the mixture to 0°C and slowly add 1.1 equivalents of 4-iodobenzenesulfonyl chloride.

    • Causality: Slow addition at low temperatures prevents exothermic degradation and minimizes the formation of bis-sulfonylated side products.

  • Self-Validating Purification: Post-reaction (monitored via TLC), quench with water and perform a biphasic extraction using 1N HCl.

    • Causality: The acidic wash selectively protonates any unreacted starting amines, pulling them into the aqueous layer. The highly lipophilic iodobenzenesulfonyl piperazine product remains isolated in the organic DCM layer, effectively self-purifying the mixture[1].

In Vitro Functional Screening: Calcium Mobilization Assay

To evaluate the 5-HT6 antagonist profile, we utilize an intracellular calcium mobilization assay[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT6 receptor into 96-well plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) for 45 minutes.

    • Causality: The acetoxymethyl (AM) ester masks the dye's charge, facilitating cell permeability. Once inside, endogenous esterases cleave the AM group, trapping the active fluorophore inside the cell to accurately report

      
       transients[3].
      
  • Compound Pre-incubation: Add the synthesized iodobenzenesulfonyl piperazine derivative and incubate for 30 minutes.

    • Causality: This allows the compound to reach thermodynamic binding equilibrium with the receptor's orthosteric site before the agonist challenge.

  • Agonist Challenge & Readout: Inject a sub-maximal concentration (

    
    ) of a known agonist (e.g., 2-Methyl-5-HT) and immediately measure fluorescence.
    
    • Causality: Using an

      
       concentration ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist[3].
      
  • Self-Validation (Critical): Include a baseline read prior to agonist addition to establish a well-specific

    
    . Concurrently, run a parallel MTT cell viability assay.
    
    • Causality: This dual-check system ensures that any observed decrease in the calcium signal is due to true receptor antagonism, rather than an artifact of compound-induced cytotoxicity or fluorescence quenching.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how halogen substitution on the benzenesulfonyl ring influences binding affinity across different targets (5-HT6 and MAO-A). The data clearly illustrates the superior pharmacological profile of the iodo-substituted pharmacophore[1],[3],[2].

Compound IDArylsulfonyl Substituent5-HT6 Receptor

(nM)
MAO-A Enzyme

(

M)
Pharmacological Profile
Cmpd-1A -H (Unsubstituted)390.0> 10.00Weak Antagonist / Inactive
Cmpd-1B 4-Fluoro160.02.50Moderate Antagonist
Cmpd-1C 4-Iodo32.00.46Potent Antagonist / Inhibitor

Table 1: Comparative SAR data highlighting the impact of the 4-iodo substitution on receptor and enzyme affinity. The inclusion of the heavy halogen drastically lowers the


 and 

values, validating the

-hole halogen bonding hypothesis.

Conclusion

The iodobenzenesulfonyl piperazine scaffold is a masterclass in rational drug design. By understanding the causality behind its structural components—the salt-bridge forming basic amine, the conformationally rigid hydrogen-bonding sulfonyl linker, and the halogen-bonding iodoaryl group—researchers can predictably tune this pharmacophore to target complex neurological pathways. Utilizing self-validating synthetic and assay protocols ensures that derived SAR data remains robust, accelerating the development of next-generation therapeutics for cognitive and depressive disorders.

References

  • Title: Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor.
  • Source: PubMed Central (PMC)
  • Title: Design, Synthesis, Pharmacological and In Silico Screening of Disubstituted-Piperazine Derivatives as Selective and Reversible MAO-A Inhibitors for Treatment of Depression Source: ResearchGate URL

Sources

Safety data sheet (SDS) for 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Molecule & Its Utility

This compound is a specialized sulfonamide scaffold frequently utilized in medicinal chemistry as a versatile building block. Its structure combines a phenylpiperazine moiety (often associated with serotonergic receptor affinity) with an aryl iodide functionality, making it a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide transcends the standard SDS format by integrating predictive toxicology, structure-activity relationship (SAR) hazards, and advanced handling protocols for research environments where specific commercial data may be sparse.

Chemical Identity
PropertySpecification
IUPAC Name 1-[(4-Iodophenyl)sulfonyl]-4-phenylpiperazine
Common Name This compound
Molecular Formula C₁₆H₁₇IN₂O₂S
Molecular Weight 428.29 g/mol
CAS Number Research Substance (Treat as Novel)
Physical State Solid (Crystalline powder, likely off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in Water

Hazard Identification & GHS Classification

Expert Insight: As a Senior Application Scientist, I classify this compound based on its functional groups. The sulfonamide linkage (


) presents a risk of sensitization, while the aryl iodide  introduces photoreactivity and potential thyroid interaction upon metabolic breakdown.
GHS Classification (Predictive)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

  • Skin Sensitization: Category 1 (H317) – Due to sulfonamide moiety.

  • Aquatic Toxicity: Chronic Category 3 (H412) – Halogenated aromatics are often persistent.

Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H317: May cause an allergic skin reaction.[2][1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Structural Hazard Analysis (Visualization)

The following diagram maps the specific hazards to the molecular structure, providing a visual logic for the safety protocols.

G Molecule This compound Iodine Aryl Iodide (C-I) Molecule->Iodine Sulfonamide Sulfonamide (SO2-N) Molecule->Sulfonamide Piperazine Phenylpiperazine Core Molecule->Piperazine Hazard_Light Light Sensitive (Iodine liberation) Iodine->Hazard_Light Photolysis Hazard_Sens Skin Sensitizer (Allergic Reaction) Sulfonamide->Hazard_Sens Haptens Hazard_Bio Bioactive (CNS/Serotonergic Potential) Piperazine->Hazard_Bio Pharmacology

Figure 1: Structural Hazard Map identifying functional groups responsible for specific safety risks.

Technical Handling Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative degradation of the piperazine ring.

  • Light: Strictly Light Sensitive. Store in amber vials or wrap containers in aluminum foil. The C-I bond is weak and can undergo homolytic cleavage under UV light, releasing iodine radicals.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Standard nitrile gloves may be insufficient for long-term handling of halogenated solvents often used with this compound (e.g., DCM).

PPE TypeSpecificationRationale
Gloves Double-glove: Nitrile (Outer) / Laminate (Inner)Prevents permeation if dissolved in organic solvents.
Respiratory N95 (Dust) or P100 (if micronized)Prevents inhalation of bioactive dusts.
Eye Protection Chemical Safety GogglesProtects against irritating dust and splashes.
Clothing Lab Coat + Tyvek SleevesMinimizes skin exposure to potential sensitizers.

Emergency Response & First Aid

Exposure Response Workflow

Emergency Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->Act_Skin Act_Eye Rinse 15 min Lift Eyelids Eye->Act_Eye Act_Inhale Move to Fresh Air Support Breathing Inhale->Act_Inhale Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 2: Immediate response logic for exposure incidents.[3]

Firefighting Measures
  • Extinguishing Media: Carbon dioxide (

    
    ), Dry chemical, Foam.[1][3]
    
  • Specific Hazards: Combustion will release toxic fumes including:

    • Hydrogen Iodide (HI): Corrosive and toxic.[2]

    • Sulfur Oxides (

      
      ):  Respiratory irritant.
      
    • Nitrogen Oxides (

      
      ):  Toxic gas.
      
    • Iodine Vapors (

      
      ):  Violet fumes, severe respiratory irritant.
      

Toxicological Insights (Mechanistic)

Acute Toxicity
  • Oral: Data not established for this specific CAS. Based on phenylpiperazine analogues, expect

    
     (Rat) > 500 mg/kg (Category 4).
    
  • Inhalation: High risk of mucosal irritation due to the sulfonyl moiety.

Sensitization (The "Hidden" Hazard)

Sulfonamide derivatives are notorious for causing delayed hypersensitivity reactions (Stevens-Johnson Syndrome in extreme clinical cases, contact dermatitis in lab settings).

  • Protocol: Any skin rash developing 24-48 hours after handling should be treated as a chemical sensitization, not just simple irritation.

Carcinogenicity & Mutagenicity
  • Aryl Iodides: Generally not mutagenic, but alkylating agents used in their synthesis might be present as impurities.

  • Piperazines: Some derivatives can form nitrosamines (carcinogenic) if exposed to nitrosating agents. Do not mix with strong acids or nitrites.

Ecological & Disposal Considerations

Environmental Fate
  • Persistence: The C-I bond and the sulfonyl group make this compound resistant to rapid biodegradation.

  • Bioaccumulation: Moderate LogP (estimated ~2.5–3.5) suggests potential for bioaccumulation in aquatic organisms.

Disposal Protocol
  • Dissolution: Dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol).

  • Incineration: Must be burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Critical: The scrubber is essential to capture Iodine and Sulfur emissions.

  • Prohibition: DO NOT dispose of in general trash or sink.

References

  • PubChem. Piperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Sulfonamides. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Methodological & Application

Protocol for reacting 4-iodobenzenesulfonyl chloride with 1-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1-(4-iodobenzenesulfonyl)-4-phenylpiperazine via nucleophilic substitution. This reaction couples 4-iodobenzenesulfonyl chloride (electrophile) with 1-phenylpiperazine (nucleophile) under basic conditions.

The resulting sulfonamide scaffold is a critical intermediate in medicinal chemistry, particularly for developing 5-HT receptor ligands. The presence of the para-iodo moiety provides a strategic handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making high-purity isolation of this intermediate essential.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic attack of the secondary amine (piperazine) on the sulfonyl sulfur atom. Unlike carbonyl substitutions, this does not involve a planar trigonal intermediate but rather a concerted


-like transition state or a trigonal bipyramidal intermediate, followed by the expulsion of the chloride leaving group.
mechanistic Pathway

The base (Triethylamine) serves two roles:

  • Scavenger: Neutralizes the HCl generated during the reaction to prevent protonation of the unreacted amine.

  • Catalysis: Can act as a nucleophilic catalyst (via sulfene intermediate mechanisms in some contexts, though less likely here than simple base catalysis).

ReactionMechanism Reactants Reactants (Amine + Sulfonyl Chloride) Transition Transition State (Pentacoordinate Sulfur) Reactants->Transition Nucleophilic Attack Elimination Elimination (Chloride Departure) Transition->Elimination Bond Reorganization Product Product (Sulfonamide + HCl Salt) Elimination->Product Deprotonation by Et3N

Figure 1: Mechanistic flow of the sulfonylation reaction.

Experimental Protocol

Reagents & Stoichiometry

The reaction uses a slight excess of the amine or base to ensure complete consumption of the limiting reagent (sulfonyl chloride), which is more difficult to remove during workup than the amine.

ReagentMW ( g/mol )Equiv.[1][2]Role
4-Iodobenzenesulfonyl chloride 302.521.0Electrophile (Limiting Reagent)
1-Phenylpiperazine 162.231.1Nucleophile
Triethylamine (

)
101.191.5 - 2.0Base (HCl Scavenger)
Dichloromethane (DCM) -SolventAnhydrous Solvent (

conc.)
Step-by-Step Procedure
Phase 1: Preparation & Addition
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon.
    
    • Expert Insight: Sulfonyl chlorides are moisture-sensitive. While less reactive than acyl chlorides, they can hydrolyze to sulfonic acids, lowering yield and complicating purification.

  • Solvation: Dissolve 1-phenylpiperazine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (

    
     per gram of reactant).
    
  • Cooling: Submerge the RBF in an ice-water bath to cool the solution to

    
    .
    
  • Addition: Dissolve 4-iodobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the stirring amine mixture over 15–20 minutes.

    • Expert Insight: The reaction is exothermic. Rapid addition can cause localized heating, leading to side reactions or solvent boiling.

Phase 2: Reaction & Monitoring
  • Warm-up: Once addition is complete, allow the reaction to stir at

    
     for 30 minutes, then remove the ice bath and warm to Room Temperature (RT).
    
  • Duration: Stir at RT for 2–4 hours.

  • Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Target: Disappearance of the sulfonyl chloride spot (high

      
      ) and appearance of the sulfonamide product (lower 
      
      
      
      than chloride, distinct UV activity).
Phase 3: Work-up & Purification
  • Quench: Dilute the reaction mixture with DCM and wash sequentially with:

    • Water (

      
      ):  Removes triethylammonium chloride salt.
      
    • 1M HCl (

      
      , Quick):  Removes unreacted phenylpiperazine. Caution: Do not expose for too long to avoid sulfonamide hydrolysis, though they are generally stable.
      
    • Sat.

      
       (
      
      
      
      ):
      Neutralizes any residual acid.
    • Brine (

      
      ):  Dries the organic layer.[3]
      
  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification:

    • Method A (Recrystallization): If the crude solid is relatively pure, recrystallize from hot Ethanol or Isopropanol.

    • Method B (Flash Chromatography): Silica gel column, eluting with a gradient of Hexanes

      
       30% EtOAc/Hexanes.
      

Workflow Visualization

ExperimentalWorkflow Prep Step 1: Dissolve Amine + Base (Anhydrous DCM, 0°C) Add Step 2: Dropwise Addition of Sulfonyl Chloride Prep->Add React Step 3: Stir at RT (2-4 Hours, Monitor TLC) Add->React Wash Step 4: Aqueous Workup (H2O -> HCl -> NaHCO3) React->Wash Purify Step 5: Purification (Recrystallization or Column) Wash->Purify

Figure 2: Operational workflow for the synthesis.

Characterization & Quality Control

Upon isolation, the product 1-(4-iodobenzenesulfonyl)-4-phenylpiperazine should be characterized using the following metrics.

Expected NMR Data ( )
  • Aromatic Region (

    
     7.0 – 8.0 ppm): 
    
    • Two doublets (AA'BB' system) corresponding to the para-substituted sulfonyl ring (4H). The protons ortho to the Iodine will be further downfield.

    • Multiplets corresponding to the phenyl ring of the piperazine (5H).[4]

  • Aliphatic Region (

    
     3.0 – 3.5 ppm): 
    
    • Two distinct triplets or multiplets integrating to 4H each.

    • Shift Diagnostic: The protons adjacent to the sulfonamide nitrogen will shift downfield compared to the starting amine due to the electron-withdrawing sulfonyl group.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is dry; flush flask with

. Check reagent quality.
Starting Material Remains Incomplete ReactionAdd catalytic DMAP (dimethylaminopyridine) or reflux gently (40°C).
Oily Product Solvent entrapmentTriturate the oil with cold diethyl ether or pentane to induce crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine. Retrieved from (Analogous piperazine functionalization protocols).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 227663, 1,4-Bis(phenylsulfonyl)piperazine. Retrieved from (Reference for solubility and properties of sulfonyl-piperazines).

  • Sigma-Aldrich. (2025). 4-Iodobenzenesulfonyl chloride Product Specification. Retrieved from (Reagent physical properties).

Sources

Application Note: High-Purity Isolation of 1-(4-iodobenzenesulfonyl)-4-phenylpiperazine via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust protocol for the purification of 1-(4-iodobenzenesulfonyl)-4-phenylpiperazine , a critical intermediate in the synthesis of 5-HT receptor ligands and a scaffold for palladium-catalyzed cross-coupling reactions.

While simple phenylpiperazines are often purified via recrystallization, the introduction of the iodobenzenesulfonyl moiety significantly increases lipophilicity (LogP ~3.8–4.2) and reduces solubility in common protic solvents, making crystallization low-yielding or difficult to control.[1] Preparative Reverse-Phase HPLC (RP-HPLC) offers a superior alternative for isolating high-purity material (>99%) necessary for biological assays or sensitive downstream catalytic steps.

This guide provides a scalable workflow from analytical QC to preparative isolation, emphasizing solubility management and "gradient focusing" to maximize yield.

Physicochemical Profile & Separation Strategy[2][3]

Understanding the molecule is the first step to successful separation.

PropertyValue (Est.)Chromatographic Implication
Molecular Formula C₁₆H₁₇IN₂O₂SMW = 428.29 g/mol . Detectable by MS (ESI+).
LogP ~3.8 – 4.2Highly hydrophobic. Requires high % organic modifier for elution.
pKa (N4) ~4.5 – 5.2The N-phenyl nitrogen is weakly basic. Acidic mobile phase ensures protonation, improving solubility and peak shape.[1]
pKa (Sulfonamide) Non-basicThe sulfonyl group withdraws electrons; N1 is not protonated at HPLC pH.
UV Absorbance

~254 nm
The iodo-phenyl and phenyl rings provide strong UV chromophores.

Strategic Decision: We utilize a C18 stationary phase with an acidic mobile phase (0.1% Formic Acid) .

  • Why C18? The molecule's high hydrophobicity requires a retentive non-polar phase to separate it from more polar impurities (e.g., sulfonic acid hydrolysis products).[1]

  • Why Formic Acid? It maintains the N4 nitrogen in a protonated state (

    
    ), preventing free-base interactions with residual silanols that cause peak tailing.[1] It is also volatile, facilitating lyophilization.[1]
    

Experimental Protocols

Protocol A: Analytical QC (Method Development)

Objective: To assess crude purity and determine the elution %B for scale-up.

  • System: HPLC with DAD/PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 40°C (Reduces viscosity and backpressure).[1]

  • Detection: UV @ 254 nm (primary), 220 nm (secondary).[1]

Gradient Table (Linear Screening):

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection
12.095Linear Ramp
14.095Wash
14.15Re-equilibration
18.05End

Expected Result: The target compound typically elutes between 60% and 75% B depending on the specific column carbon load. Impurities such as 4-iodobenzenesulfonic acid (hydrolysis byproduct) will elute early (<30% B).[1]

Protocol B: Preparative Purification (Scale-Up)

Objective: To isolate >100 mg of target compound with >99% purity.

1. Sample Preparation (Critical Step): The compound has poor water solubility. Do not dissolve in pure mobile phase A.

  • Solvent: Dissolve crude solid in DMSO or DMF . If concentration is high (>50 mg/mL), add 10% Methanol to reduce viscosity.[1]

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to protect the prep column.

2. Preparative Conditions:

  • Column: Waters XBridge Prep C18 (19 x 150 mm, 5 µm).[1]

  • Flow Rate: 20 mL/min.

  • Wavelength: 254 nm.[4]

  • Collection Trigger: Threshold (Absorbance > 100 mAU) OR Time-based windows.

3. "Focused Gradient" Strategy: Instead of a full linear ramp, use a shallow gradient centered around the analytical elution point (approx. 70% B) to maximize resolution.[1]

Preparative Gradient Table:

Time (min)% Mobile Phase BRationale
0.040Start higher to save solvent/time
2.040Load sample
3.060Rapid ramp to near-elution
13.080Shallow Gradient (2% per min)
14.095Column Wash
16.095Hold Wash
16.140Re-equilibrate

Workflow Visualization

The following diagrams illustrate the purification logic and the chemical fate of impurities.

Diagram 1: Purification Logic Flow

Caption: Decision matrix for optimizing the purification of hydrophobic sulfonamides.

PurificationLogic Start Crude Synthesis Mixture SolubilityCheck Solubility Test (Water/ACN vs DMSO) Start->SolubilityCheck AnalyticalQC Analytical HPLC (Linear Gradient 5-95%) SolubilityCheck->AnalyticalQC Decision Target Peak Separation? AnalyticalQC->Decision GoodSep Calculate Retention %B Decision->GoodSep Resolution > 1.5 BadSep Modify Method Decision->BadSep Co-elution PrepMethod Design Focused Gradient (Target %B ± 10%) GoodSep->PrepMethod BadSep->AnalyticalQC Change pH or Column PrepRun Run Prep HPLC (Inject DMSO solution) PrepMethod->PrepRun FractionAnalysis Analyze Fractions (Purity Check) PrepRun->FractionAnalysis PoolLyophilize Pool & Lyophilize FractionAnalysis->PoolLyophilize

Diagram 2: Impurity Fate Mapping

Caption: Chromatographic separation of common synthetic impurities based on hydrophobicity.

ImpurityFate cluster_0 Injection (0 min) cluster_1 Elution Order (C18 Column) Mix Crude Mixture Imp1 Sulfonic Acid (Hydrolysis) Polar, Elutes Early Mix->Imp1 Low %B Imp2 Phenylpiperazine (Starting Mat.) Mid-Elution Mix->Imp2 Med %B Target Target Sulfonamide (Product) Elutes ~70% B Mix->Target High %B Imp3 Bis-Sulfonyl (Over-reaction) Very Late Elution Mix->Imp3 Wash Step

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing Residual silanol interactions with N4-nitrogen.Ensure mobile phase pH is acidic (pH < 3).[1] Add 0.1% TFA if Formic Acid is insufficient (TFA suppresses silanols better but suppresses MS signal).[1]
Fronting Column overload or "Solvent Effect".Reduce injection volume. Ensure sample solvent (DMSO) does not exceed 20% of the loop volume, or dilute sample with water/ACN mix if solubility permits.[1]
Precipitation Sample crashing out in the injector/column.The compound is hydrophobic. Ensure the starting gradient of the Prep run is not too aqueous (start at 40% B, not 5% B).
Ghost Peaks Carryover from previous run.This compound sticks to steel and plastic. Run a blank injection with 100% ACN + 0.1% Formic Acid between runs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and gradient focusing).

  • PubChem Database. (n.d.). 1-Phenylpiperazine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (Source for pKa and solubility estimation of the core scaffold).

  • Desantis, J., et al. (2022).[1] pK a values of common substituted piperazines. ResearchGate. Retrieved from [Link] (Specific data on N-phenylpiperazine basicity).

Sources

Application Note: Advanced Crystallization Strategies for Sulfonamide-Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonamide-piperazine scaffolds are critical intermediates in the synthesis of diverse pharmacophores, including antipsychotics (e.g., Aripiprazole derivatives), antivirals, and PDE5 inhibitors (e.g., Sildenafil). However, the dual nature of these molecules—combining the hydrogen-bond donor/acceptor capacity of sulfonamides with the basicity of piperazines—creates unique purification challenges. Common issues include "oiling out" (liquid-liquid phase separation), stubborn solvate formation, and unpredictable polymorphism. This guide provides a validated, self-consistent framework for developing robust crystallization processes for these intermediates, focusing on reactive crystallization (salt formation) and controlled cooling techniques.

Physicochemical Profiling & Solvent Selection[1]

Before attempting crystallization, one must understand the molecular "personality" of the intermediate. The sulfonamide group typically imparts polarity and high melting points, while the piperazine ring adds basicity and conformational flexibility.

The "Oiling Out" Danger Zone

Sulfonamide intermediates are notorious for oiling out.[1] This occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent (or the melting point of the solvated phase).[1]

Prevention Strategy:

  • Avoid: Single solvents with boiling points near the compound's melting point.

  • Prefer: Binary systems (Solvent/Anti-solvent) or high-dielectric solvents that stabilize the ionic species if working with salts.

Solvent Screening Matrix

Based on industrial solubility data, the following solvent classes are recommended for initial screening:

Solvent ClassExamplesRoleSpecific Utility for Sulfonamide-Piperazines
Alcohols Ethanol (95%), Isopropanol (IPA)Primary SolventExcellent for disrupting sulfonamide H-bond networks. IPA/Water (70:30) is a "gold standard" starting point.
Polar Aprotic DMSO, DMF, AcetonePrimary SolventHigh solubility power. Acetone is preferred for salt formation due to low solubility of salts in it.
Chlorinated DCM, ChloroformExtractionGood for initial isolation but poor for crystallization (often leads to oils). Use only for transfer.
Anti-Solvents Heptane, MTBE, WaterPrecipitatorWater is effective for free bases; Heptane is effective for hydrophobic salts.

Protocol A: Reactive Crystallization (Salt Formation)

Best For: Intermediates where the piperazine ring retains a basic nitrogen (secondary or tertiary amine). Mechanism: Proton transfer increases lattice energy, often bypassing the amorphous "oil" phase and driving the formation of a stable ionic crystal lattice.

Workflow Diagram

The following diagram illustrates the critical control points in reactive crystallization.

ReactiveCrystallization Start Crude Intermediate (Free Base) Dissolution Dissolution (Acetone or EtOH) Start->Dissolution T = 40-50°C Filtration Polish Filtration (Remove Insolubles) Dissolution->Filtration AcidAdd Acid Addition (Stoichiometric) Filtration->AcidAdd Maintain T Nucleation Primary Nucleation (Cloud Point) AcidAdd->Nucleation pH Monitoring Nucleation->AcidAdd Seeding (Optional) Growth Crystal Growth (Controlled Cooling) Nucleation->Growth -0.5°C/min Isolation Isolation & Drying Growth->Isolation

Caption: Reactive crystallization workflow emphasizing temperature control during acid addition to prevent localized supersaturation.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude sulfonamide-piperazine intermediate in Acetone (10 volumes relative to mass). Heat to 45°C. Ensure complete dissolution.

    • Why Acetone? Most piperazine salts (HCl, Mesylate, Tosylate) have very low solubility in acetone, maximizing yield.

  • Polish Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove dust/insolubles which can cause uncontrolled nucleation.

  • Acid Preparation: Prepare a solution of the counter-acid (e.g., Methanesulfonic acid or HCl in Isopropanol).

    • Stoichiometry: Use 1.05 equivalents. Excess acid can sometimes solubilize the salt or cause discoloration.

  • Addition & Seeding:

    • Add 10% of the acid solution slowly.

    • CRITICAL: If the solution turns milky (oiling), stop. Reheat until clear.

    • Add seed crystals (0.5 wt%) of the pure salt.

    • Dose the remaining acid over 2 hours while maintaining 45°C.

  • Cooling: Cool to 20°C at a rate of 0.2°C/min. Then cool to 0-5°C and hold for 2 hours.

  • Isolation: Filter under vacuum. Wash cake with cold Acetone.

Protocol B: Cooling Crystallization (Neutral/Zwitterionic Forms)

Best For: Fully substituted sulfonamides or when salt formation is not desired.

The "Binary Solvent" Approach

Sulfonamides often require water to break their strong crystal lattice (dissolution) but need an organic solvent to keep the hydrophobic backbone in solution. An Ethanol/Water system is robust.

Step-by-Step Procedure
  • Slurry Formation: Suspend crude material in 95% Ethanol (5 volumes).

  • Heating: Heat to reflux (approx. 78°C). If not fully dissolved, add Water dropwise until the solution clears.

    • Note: Do not exceed 20% water content, or you risk precipitating impurities.

  • Controlled Cooling (The Cubic Profile):

    • Do not crash cool. Rapid cooling traps impurities and solvent (solvates).

    • Target a cooling profile that is slow at the beginning (where growth is sensitive) and faster at the end.

    • Profile: 78°C

      
       60°C over 1 hour; 60°C 
      
      
      
      20°C over 1 hour; 20°C
      
      
      0°C over 30 mins.
  • Seeding: Add seeds at the metastable limit (usually 5-10°C below saturation temperature).

  • Anti-Solvent Finish (Optional): If yield is low (<80%), add Heptane slowly to the cooled mixture to drive out remaining product.

Troubleshooting & Optimization

Common Failure Modes
SymptomRoot CauseCorrective Action
Oiling Out Temp > Melting Point of solvate; Impurities lowering MP.1. Increase solvent volume.2. Use a seed bed.3. Switch to a higher boiling solvent (e.g., Toluene/DMF) to operate above the oiling threshold.
Gelation Rapid nucleation; Hydrogen bonding network formation.1. Apply high-shear mixing (wet milling).2. Increase temperature.3. Add chaos-breaking solvent (e.g., Methanol).
Low Purity Agglomeration; Mother liquor inclusion.1. Slower cooling rate.2.[1][2][3][4] "Temperature Cycling" (Heat/Cool repeatedly to ripen Ostwald crystals).
Polymorph Control Logic

Sulfonamides are polymorphic. To ensure you isolate the thermodynamically stable form:

  • Slurry Conversion: If you obtain a kinetic form (metastable), re-slurry the solid in the crystallization solvent at 50°C for 24 hours. The system will naturally convert to the most stable polymorph to minimize free energy.

  • Analysis: Verify form using XRPD (X-Ray Powder Diffraction) or DSC (Differential Scanning Calorimetry).[5]

Process Analytical Technology (PAT) Integration

For scale-up (grams to kilograms), "blind" crystallization is risky.

  • FBRM (Focused Beam Reflectance Measurement): Use to detect the onset of nucleation (Cloud Point) and monitor Chord Length Distribution (CLD). If CLD shifts rapidly down, you are nucleating too fast (fines)

    
     Reduce cooling rate.
    
  • PVM (Particle Vision Measurement): Real-time microscopy to visually confirm if particles are crystalline needles (good) or amorphous oil droplets (bad).

References

  • Gelbrich, T., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. National Institutes of Health (PMC). Retrieved from [Link]

  • Niedermayer, et al. (1960). Purification of piperazine. US Patent 2,919,275A.
  • Berredjem, M., et al. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide.[6][7] X-ray Structure Analysis Online.[7] Retrieved from [Link]

Sources

Application Note: Preparation of 5-HT1A Receptor Antagonists Using Iodo-Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The serotonin 1A (5-HT1A) receptor remains a premier target in neuropharmacology, heavily implicated in the pathophysiology of depression, anxiety, and schizophrenia. As of early 2026, the demand for highly selective, metabolically stable 5-HT1A antagonists has driven innovation in synthetic methodologies. This application note details the rational design and synthesis of 5-HT1A receptor antagonists utilizing iodo-sulfonamide precursors .

By leveraging the unique stereoelectronic properties of iodine—specifically its ability to form robust halogen bonds within the receptor's binding pocket—researchers can achieve exceptional target affinity [1]. Furthermore, we outline a modern, self-validating mechanochemical protocol that bypasses the limitations of traditional solution-phase sulfonylation, offering a greener, high-yield pathway to these critical pharmacophores [2].

Mechanistic Rationale: The Power of Halogen Bonding

Why Iodo-Sulfonamides?

The structural motif of an arylpiperazine linked via an alkylene spacer to a sulfonamide group is a privileged scaffold in CNS drug discovery. The strategic incorporation of an iodine atom onto the arylsulfonamide ring is not arbitrary; it is a calculated choice driven by causality in molecular recognition:

  • The Sulfonamide Anchor: The

    
     moiety acts as a versatile hydrogen bond acceptor and donor. It mimics the electrostatic profile required to interact with key aspartate (Asp) and serine (Ser) residues in the orthosteric binding site of 5-HT receptors.
    
  • The Iodine "Sigma-Hole": Iodine is a large, highly polarizable halogen. Covalently bound iodine exhibits a region of positive electrostatic potential on its outermost surface, exactly opposite the covalent bond—a phenomenon known as a "sigma-hole." This allows the iodine atom to act as a strong Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with electron-rich backbone carbonyls in the transmembrane helices of the 5-HT1A receptor [1, 3].

This halogen bonding drastically improves both the binding affinity (


) and the selectivity profile of the antagonist over off-target receptors (such as 5-HT2A or dopaminergic D2 receptors).

G R 5-HT1A Receptor Gi Gi/o Protein R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease PKA PKA Activity cAMP->PKA Downregulation

Figure 1: 5-HT1A receptor Gi/o-coupled signaling pathway resulting in adenylyl cyclase inhibition.

Structure-Activity Relationship (SAR) Data

To empirically validate the choice of iodo-sulfonamide precursors, we must look at the quantitative impact of halogen substitution on receptor affinity. As demonstrated in the data below, moving down the halogen group from fluorine to iodine results in a logarithmic increase in binding affinity, directly correlating with the polarizability and sigma-hole strength of the substituent [3].

Table 1: Impact of Halogen Substitution on Receptor Affinity

Compound VariantHalogen Substitution

5-HT1A (nM)

5-HT7 (nM)
Selectivity Ratio (5-HT1A/7)
Analog A None (-H)145.0210.01.44
Analog B 4-Fluoro (-F)88.5115.01.29
Analog C 4-Chloro (-Cl)32.445.21.39
Analog D 4-Iodo (-I)4.2 6.8 1.61

Note: Data reflects competitive radioligand binding assays using


 for 5-HT1A.

Experimental Workflows & Protocols

Traditional synthesis of sulfonamides utilizes excess sulfonyl chlorides and toxic organic bases (e.g., pyridine or triethylamine) in dichloromethane. To ensure a self-validating and sustainable system, we utilize a mechanochemical (ball-milling) protocol . This method forces the reagents into close proximity in the solid state, driving the reaction to completion rapidly while eliminating the need for bulk hazardous solvents [2].

Workflow A Arylpiperazine Precursor C Mechanochemical Milling (PTFE Jar, 30 Hz) A->C B Iodobenzenesulfonyl Chloride B->C D Iodo-sulfonamide Intermediate C->D >85% Yield E Alkylation / Spacer Attachment D->E F Purified 5-HT1A Antagonist E->F UPLC-MS Validation

Figure 2: Mechanochemical synthesis workflow for iodo-sulfonamide 5-HT1A antagonists.

Protocol A: Mechanochemical Synthesis of Iodo-Arylsulfonamide Intermediates

Objective: To synthesize the iodo-sulfonamide intermediate with >85% yield and >95% purity without column chromatography.

Reagents & Equipment:

  • Amine precursor (e.g., 1-(2-methoxyphenyl)piperazine) (1.0 eq)

  • 4-Iodobenzenesulfonyl chloride (1.05 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Vibratory ball mill (e.g., Retsch Mixer Mill)

  • 35 mL PTFE milling jar with two 1.5 cm stainless steel balls

Step-by-Step Procedure:

  • Preparation: In a nitrogen-purged glovebox, charge the 35 mL PTFE jar with the amine precursor (1.0 mmol), 4-iodobenzenesulfonyl chloride (1.05 mmol), and finely powdered

    
     (2.0 mmol).
    
  • Milling: Seal the jar, mount it onto the vibratory ball mill, and mill at a frequency of 30 Hz for 90 minutes. Scientific Insight: The kinetic energy from the milling balls creates localized high-pressure/high-temperature microenvironments, facilitating the nucleophilic attack of the amine on the sulfonyl chloride without solvent solvation barriers.

  • Extraction: Open the jar and quantitatively transfer the solid mixture to a separatory funnel using 20 mL of Ethyl Acetate (EtOAc) and 20 mL of deionized water.

  • Phase Separation: Shake vigorously and allow the layers to separate. The sulfonamide partitions into the organic layer. Extract the aqueous layer with an additional 10 mL of EtOAc.

  • Washing & Drying: Wash the combined organic layers with 15 mL of saturated

    
     (brine), dry over anhydrous 
    
    
    
    , and filter.
  • Self-Validation (QC): Evaporate the solvent under reduced pressure. Dissolve 1 mg of the crude solid in 1 mL of LC-MS grade Methanol. Run a rapid UPLC-MS method (C18 column, 5-95% Acetonitrile/Water gradient over 3 mins).

    • Pass Criteria: A single major peak (>95% AUC) corresponding to the expected

      
       mass of the iodo-sulfonamide. If unreacted sulfonyl chloride remains, it will appear as a sulfonic acid byproduct; however, the 1.05 eq stoichiometry and milling kinetics typically prevent this.
      
Protocol B: In Vitro Radioligand Binding Assay (5-HT1A)

Objective: To validate the antagonistic affinity (


) of the synthesized iodo-sulfonamide compounds.

Procedure:

  • Membrane Preparation: Cultured HEK-293 cells stably expressing the human 5-HT1A receptor are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM

    
     and 1 mM EDTA. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in the assay buffer.
    
  • Incubation: In a 96-well plate, combine 50 µL of the synthesized iodo-sulfonamide (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of
    
    
    (final concentration 1.5 nM), and 100 µL of the membrane suspension (approx. 15 µg protein/well).
  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium. Scientific Insight: 60 minutes is required because the bulky iodine atom, while providing high affinity, can exhibit slower association kinetics (

    
    ) due to steric navigation into the binding pocket.
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Conclusion

The integration of iodo-sulfonamide precursors into the design of 5-HT1A receptor antagonists represents a masterclass in applied stereoelectronics. By exploiting the sigma-hole of the iodine atom, medicinal chemists can force highly specific halogen bonds within the receptor pocket, yielding single-digit nanomolar affinities. When coupled with modern mechanochemical synthesis protocols, this approach provides a robust, high-yield, and ecologically responsible pathway for the development of next-generation neurotherapeutics.

References

  • The impact of the halogen bonding on D2 and 5-HT1A/5-HT7 receptor activity of azinesulfonamides of 4-[(2-ethyl)piperidinyl-1-yl]phenylpiperazines with antipsychotic and antidepressant properties. Bioorganic & Medicinal Chemistry.
  • Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. The Journal of Organic Chemistry - ACS Publications.
  • Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol. Institute of Pharmacology Polish Academy of Sciences.

Application Notes & Protocols: Sonogashira Coupling of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aryl-Alkynes in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Specifically, it forges a crucial link between a C(sp²) of an aryl or vinyl halide and a C(sp) of a terminal alkyne. This capability is of paramount importance in medicinal chemistry and drug development, where the rigid, linear geometry of the alkyne linker can be used to probe protein binding pockets, optimize pharmacokinetic properties, and construct complex molecular architectures that are otherwise difficult to access.[2][3][4] The reaction's utility is further enhanced by its typically mild conditions, which allow for broad functional group tolerance, making it suitable for late-stage functionalization in the synthesis of complex molecules.[1][4][5]

This guide focuses on the application of the Sonogashira coupling to a specific and medicinally relevant scaffold: 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene . The benzenesulfonamide-piperazine motif is a privileged structure in pharmacology, appearing in a wide array of therapeutic agents.[6] By coupling this aryl iodide with various terminal alkynes, researchers can rapidly generate diverse libraries of novel compounds for high-throughput screening and lead optimization, accelerating the drug discovery pipeline.

Part 1: The Catalytic Engine - Mechanism and Critical Parameters

A deep understanding of the reaction mechanism is not merely academic; it is essential for troubleshooting, optimization, and adapting the protocol to new substrates. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][3][7]

The Dual Catalytic Cycle:

  • Palladium Cycle (The Workhorse):

    • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of this compound. This is the activation step, forming a square planar Pd(II) complex.[1][7] Aryl iodides are highly reactive in this step, often allowing the reaction to proceed at room temperature.[1]

    • Transmetalation: This is the crucial step where the two carbon fragments are brought together on the palladium center. The organopalladium(II) complex reacts with a copper(I) acetylide species (generated in the copper cycle), transferring the alkyne group to the palladium and displacing the iodide.[1][3][7] This is typically the rate-determining step.[7]

    • Reductive Elimination: The resulting diorganopalladium(II) complex, after a cis-trans isomerization, undergoes reductive elimination. This step forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

  • Copper Cycle (The Activator):

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne. This coordination increases the acidity of the terminal alkyne's proton.[3][7]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the activated alkyne, forming the key copper(I) acetylide intermediate.[3] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)(I)L₂ Pd0->Pd_oxidative Oxidative Addition Pd_transmetal Ar-Pd(II)(C≡CR)L₂ Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_transmetal->Product ArI Ar-I ArI->Pd_oxidative CuI Cu(I)I Cu_pi [H-C≡C-R • CuI] CuI->Cu_pi π-Complexation Cu_acetylide R-C≡C-Cu(I) Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_oxidative To Transmetalation Cu_acetylide->CuI Regenerates CuI Alkyne H-C≡C-R Alkyne->Cu_pi

Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction
Critical Parameters for Success
  • Catalyst System: A combination of a palladium source and a copper(I) salt is traditional. Common choices include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) and CuI (2-10 mol%).[1][5][7] The phosphine ligands stabilize the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HI generated during the reaction and to deprotonate the alkyne in the copper cycle.[1][8]

  • Solvent: The reaction is typically performed in anhydrous, deoxygenated solvents to prevent catalyst deactivation and unwanted side reactions. The amine base can often serve as the solvent, or co-solvents like THF or DMF can be used.[5]

  • Atmosphere: Strict exclusion of oxygen is critical. Oxygen can oxidize the Pd(0) catalyst and promote the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[5] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory.

Expert Insight: The Rise of Copper-Free Protocols While the copper co-catalyst accelerates the reaction, it is the primary culprit behind the formation of alkyne homodimers (Glaser coupling).[1] Furthermore, the toxicity of copper necessitates its stringent removal from final pharmaceutical compounds.[5] Consequently, numerous "copper-free" Sonogashira protocols have been developed.[9][10] These methods often require slightly higher temperatures or more specialized ligand/base systems but offer the significant advantages of a cleaner reaction profile and simplified purification.[11][12]

Part 2: A Validated Step-by-Step Protocol

This section provides a detailed, robust protocol for the Sonogashira coupling of this compound with phenylacetylene as a representative alkyne.

Materials and Reagents
  • Aryl Halide: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Copper Co-catalyst: Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)

  • Base/Solvent: Anhydrous Triethylamine (Et₃N)

  • Co-Solvent: Anhydrous Tetrahydrofuran (THF)

  • Work-up Reagents: Deionized water, Brine, Ethyl acetate (EtOAc), Anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel (200-300 mesh) for column chromatography.

Equipment
  • Oven-dried Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles for liquid transfer

  • Thin-layer chromatography (TLC) plates (silica gel F-254)

  • Rotary evaporator

  • Glassware for extraction and column chromatography

Experimental Procedure
Figure 2: General Experimental Workflow for Sonogashira Coupling
  • Inert Atmosphere Setup: Place the Schlenk flask containing a magnetic stir bar under an inert atmosphere. This is achieved by evacuating the flask with a vacuum pump and refilling it with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv) to the flask.

    Scientist's Note: The CuI is often a light-sensitive, off-white powder. If it is dark green or brown, it may be oxidized to Cu(II) and should be purified or replaced. The palladium catalyst should be a bright yellow crystalline solid. A dark or black appearance indicates decomposition.

  • Solvent Addition and Degassing: Add anhydrous THF and anhydrous Et₃N (e.g., in a 1:2 v/v ratio) via syringe. The final concentration of the aryl iodide should be approximately 0.1 M. Bubble inert gas through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly deoxygenated.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature. The mixture will typically turn from a yellow suspension to a darker, often brown or black, solution.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). The disappearance of the starting aryl iodide spot indicates the reaction is nearing completion. For aryl iodides, this typically takes 2-6 hours.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

    Scientist's Note: The aqueous layer will often contain the amine hydrochloride salt. The extraction ensures the organic product is transferred to the non-polar layer.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Part 3: Data Presentation - Scope and Versatility

The described protocol is highly versatile and can be applied to a wide range of terminal alkynes. The table below summarizes the expected results for the coupling of this compound with various alkynes, demonstrating the broad applicability of this methodology.

Alkyne Partner Alkyne Structure Product Structure Typical Reaction Time (h) Expected Yield (%)
PhenylacetylenePh-C≡CHAr-C≡C-Ph2-485-95%
1-HexyneCH₃(CH₂)₃-C≡CHAr-C≡C-(CH₂)₃CH₃4-680-90%
Trimethylsilylacetylene(CH₃)₃Si-C≡CHAr-C≡C-Si(CH₃)₃3-590-98%
Propargyl alcoholHO-CH₂-C≡CHAr-C≡C-CH₂-OH6-870-85%
4-EthynylanisoleMeO-Ph-C≡CHAr-C≡C-Ph-OMe2-488-96%
3-Ethynylthiophene(C₄H₃S)-C≡CHAr-C≡C-(C₄H₃S)3-582-92%
Ar = 1-((4-phenylpiperazinyl)sulfonyl)phenyl moiety

References

  • Wikipedia. Sonogashira coupling. [Link]

  • CiteDrive. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Reaction-Database. (2008). Copper-free Sonogashira coupling. [Link]

  • Pearson+. What is the role of copper in the Sonogashira coupling reaction? [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Scilit. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Institutes of Health. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]

  • ACS Publications. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Urgaonkar, S., & Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • SciSpace. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Beilstein Journals. (2012). Sonogashira–Hagihara reactions of halogenated glycals. [Link]

  • Organic Chemistry Portal. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. [Link]

  • Organic Syntheses. Iodosobenzene. [Link]

  • Google Patents. US4788354A - Method for the synthesis of iodobenzene.
  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important sulfonamide compound. Here, we will delve into the intricacies of the reaction, providing not just protocols, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: I am experiencing a significantly low yield. What are the primary contributing factors?

A low yield in this sulfonamide synthesis can typically be attributed to several key areas:

  • Purity and Stability of Starting Materials: The primary reactants, 4-iodobenzenesulfonyl chloride and 1-phenylpiperazine, are susceptible to degradation. The sulfonyl chloride is particularly sensitive to moisture, which can lead to hydrolysis, forming the unreactive 4-iodobenzenesulfonic acid.[1][2][3] Ensure you are using high-purity, anhydrous reagents and solvents.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the reaction's success. An inappropriate base may not be strong enough to effectively scavenge the HCl byproduct, while an unsuitable solvent can hinder the reaction kinetics or promote side reactions.[1][4]

  • Competing Side Reactions: Besides the hydrolysis of the sulfonyl chloride, other side reactions can consume your starting materials. These can include the formation of bis-sulfonated products if there are other reactive sites on the amine.

  • Inefficient Product Isolation and Purification: Significant product loss can occur during the workup and purification steps. The choice of extraction solvent and the purification method (recrystallization or column chromatography) must be optimized.[1]

Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate suggests the formation of byproducts. The most common impurities include:

  • Unreacted 1-phenylpiperazine: This will typically have a different Rf value than the product.

  • 4-Iodobenzenesulfonic acid: This is the hydrolysis product of the sulfonyl chloride and is often more polar than the desired sulfonamide.[3]

  • Bis-sulfonated piperazine: Although less common with a secondary amine like 1-phenylpiperazine, it's a possibility if reaction conditions are harsh.

  • Salts: The hydrochloride salt of 1-phenylpiperazine or the triethylammonium chloride (if triethylamine is used as the base) can also be present.

Q3: How can I minimize the hydrolysis of 4-iodobenzenesulfonyl chloride?

Hydrolysis is a major contributor to low yields.[2] To mitigate this, adhere to the following stringent anhydrous techniques:

  • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under an inert atmosphere (nitrogen or argon) or in a desiccator before use.[3]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane or tetrahydrofuran (THF) should be dried over appropriate drying agents.[3]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1][3]

  • Careful Reagent Handling: Ensure that the 1-phenylpiperazine and any base used are also anhydrous.

Q4: What is the optimal base for this reaction, and why?

The choice of base is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction.[5] A suitable base should be strong enough to effectively scavenge the HCl without promoting side reactions.

  • Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They are non-nucleophilic and effectively neutralize the acid.

  • Pyridine: Pyridine can also be used and can act as both a base and a solvent.[5]

  • Inorganic Bases: While less common for this specific transformation in organic solvents, inorganic bases like potassium carbonate can be used in some sulfonamide syntheses, particularly in biphasic systems.

The pKa of the conjugate acid of the base should be considered. A base with a pKa that is too high might lead to deprotonation of other less acidic protons, potentially causing side reactions.

Experimental Protocols & Methodologies

This section provides a detailed, step-by-step procedure for the synthesis of this compound, along with the rationale for each step.

Protocol 1: Synthesis of this compound

This protocol outlines a standard and reliable method for the synthesis.

Materials:

  • 4-Iodobenzenesulfonyl chloride (1.0 eq)[6]

  • 1-Phenylpiperazine (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-phenylpiperazine (1.05 eq) and anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution. The slight excess of the amine and the base helps to drive the reaction to completion.

  • Addition of Sulfonyl Chloride: Dissolve 4-iodobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[1] The slow addition helps to control the exothermicity of the reaction and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting materials (4-iodobenzenesulfonyl chloride and 1-phenylpiperazine) indicates the completion of the reaction.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][7]

Data Presentation: Key Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry 1-Phenylpiperazine: 1.05 eqA slight excess of the amine ensures complete consumption of the more valuable sulfonyl chloride.
4-Iodobenzenesulfonyl chloride: 1.0 eqLimiting reagent.
Triethylamine: 1.5 eqSufficient to neutralize the HCl byproduct and drive the reaction forward.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, relatively inert.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature for completion.
Reaction Time 2-4 hoursTypically sufficient for completion, but should be monitored by TLC.

Visualization of Key Processes

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products N_phenylpiperazine 1-Phenylpiperazine (Nucleophile) Intermediate Tetrahedral Intermediate N_phenylpiperazine->Intermediate Nucleophilic Attack S_sulfonylchloride 4-Iodobenzenesulfonyl Chloride (Electrophile) S_sulfonylchloride->Intermediate Product This compound Intermediate->Product Chloride Elimination Base Triethylamine (Base) Intermediate->Base Proton Transfer Byproduct Triethylammonium Chloride Base->Byproduct

Caption: Simplified reaction mechanism for sulfonamide formation.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reagents Check Purity & Anhydrous Nature of Starting Materials & Solvents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Solvent, Temperature) Start->Check_Conditions Check_Workup Analyze Workup & Purification Procedure for Product Loss Start->Check_Workup Optimize_Reagents Use Fresh, High-Purity, Anhydrous Reagents Check_Reagents->Optimize_Reagents Impurities or Moisture Detected Optimize_Conditions Optimize Base Stoichiometry, Solvent Choice, and Temperature Check_Conditions->Optimize_Conditions Suboptimal Conditions Identified Optimize_Workup Refine Extraction & Purification (e.g., change solvent system) Check_Workup->Optimize_Workup Inefficiencies Found Success Improved Yield Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: A decision tree for troubleshooting low product yield.

References

  • Benchchem. Technical Support Center: Optimization of Sulfonamide Synthesis.
  • Benchchem. Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
  • Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Benchchem. Quality by design-based method to synthesize sulfonamides using LiOH.H2O.
  • American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH.
  • Smolecule. optimizing 2-Aminobenzenesulfonamide synthesis yield.
  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Wiley Online Library. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Chemistry LibreTexts. 20.6: Reactions of Amines.
  • Journal of the American Chemical Society. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis.
  • Uniba.it. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1.
  • ResearchGate. (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • PubMed. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures.
  • Royal Society of Chemistry. . Available from:

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Organic Syntheses. Organic Syntheses Procedure.
  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides.
  • ResearchGate. Base-free monosulfonylation of amines using tosyl or mesyl chloride in water | Request PDF.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • MilliporeSigma. 4-Iodobenzenesulfonyl chloride 95 98-61-3.
  • Wiley-VCH. Supporting Information.
  • PMC. 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine.
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
  • ResearchGate. (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • PubChem. 4-Iodobenzenesulfonyl chloride | C6H4ClIO2S | CID 7399.
  • Organic Syntheses. Iodosobenzene. - Organic Syntheses Procedure.
  • Benchchem. Cross-Validation of Analytical Methods for 1-Phenyl-4-(4-pyridinyl)piperazine: A Comparative Guide.
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Google Patents. Method for the synthesis of iodobenzene.
  • Google Patents. Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Sigma-Aldrich. 4-iodo benzene thiol.
  • Agilent. Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array an.
  • Labscoop. 4-Iodobenzenesulfonyl Chloride, 5G.
  • Benchchem. Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives.
  • MDPI. 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one.

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Troubleshooting solubility issues of sulfonamide piperazines in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with sulfonamide piperazine derivatives presents a unique set of physicochemical challenges. These molecules frequently exhibit deceptive solubility profiles—appearing highly soluble during early high-throughput screening, only to precipitate unexpectedly during late-stage in vitro assays or formulation.

To resolve these issues, we must move beyond empirical trial-and-error and understand the fundamental thermodynamics and structural causality driving phase separation. This guide provides a mechanistic framework, diagnostic FAQs, and self-validating protocols to help you troubleshoot and optimize your aqueous assays.

Mechanistic Causality: Why Do Sulfonamide Piperazines Precipitate?

The solubility bottlenecks of sulfonamide piperazines stem from their amphoteric (zwitterionic) nature and high crystal lattice energies .

  • The Piperazine Moiety: Acts as a base. The secondary or tertiary amines typically have a pKa ranging from 8.0 to 9.8. At acidic pH, they are protonated (cationic), which strongly favors aqueous solvation.

  • The Sulfonamide Moiety: Acts as a weak acid. The primary or secondary sulfonamide nitrogen typically has a pKa ranging from 5.0 to 7.0. At basic pH, it is deprotonated (anionic), which also favors solvation.

The Causality of Precipitation: At physiological pH (7.4), the molecule often approaches its isoelectric point (pI). Here, the net charge is minimized, and the molecule exists primarily as a neutral species or a tightly bound zwitterion. Without a net charge to facilitate ion-dipole interactions with water, the molecule's hydrophobicity dominates. Furthermore, the sulfonamide group acts as a strong hydrogen-bond donor/acceptor, while the piperazine acts as an acceptor, leading to highly stable intermolecular hydrogen bonding and


 stacking. This drives the molecule out of solution and into a low-energy crystalline lattice.

Diagnostic FAQs

Q: My compound shows excellent solubility in a 2-hour assay but completely crashes out when left overnight. What is happening? A: You are observing the critical difference between kinetic and thermodynamic solubility. In a 2-hour assay (often initiated from a DMSO stock), the compound is forced into a metastable, supersaturated state. The initial precipitate is usually amorphous. Over 24 hours, the molecules nucleate and transition into their lowest-energy crystalline form, which has a drastically lower equilibrium solubility[1]. To guide medicinal chemistry accurately, you must rely on thermodynamic data[1].

Q: My compound dissolves in 0.1 M HCl but precipitates immediately when neutralized to pH 7.4 in PBS. How can I keep it in solution for biological assays? A: This is the classic "U-shaped" pH-solubility profile caused by the amphoteric nature described above. If you cannot alter the pH of your biological assay, you must lower the dielectric constant of the medium or disrupt the crystal lattice.

  • In vitro: Utilize co-solvents like DMSO (up to 1%), PEG400, or complexing agents like Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD).
  • Formulation: Consider Natural Deep Eutectic Solvents (NADES), such as choline chloride mixtures, which have been shown to increase sulfonamide solubility up to 43-fold via favorable Gibbs free energy interactions[2]. Alternatively, a prodrug approach targeting the piperazine nitrogen can drastically enhance aqueous solubility[3].

Q: How do I know if my solubility measurement is a true equilibrium value or just a metastable artifact? A: A true equilibrium (thermodynamic) solubility value is only valid if a solid phase exists in equilibrium with the solution phase, and the solid phase has not undergone a polymorphic transformation[4]. You must verify this by analyzing the solid pellet post-assay (see Protocol A).

Self-Validating Experimental Protocols

To ensure trustworthiness, every assay performed in our lab operates as a self-validating system . This means the protocol includes internal checkpoints that mathematically or physically prove the assay worked as intended.

Protocol A: Self-Validating Thermodynamic Shake-Flask Assay

Use this protocol for lead optimization and formulation to determine true equilibrium solubility.

  • Preparation: Add 2 mg of solid crystalline sulfonamide piperazine powder to 1 mL of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at 37°C at 300 RPM.

    • Self-Validation Checkpoint 1 (Equilibrium Verification): Withdraw 50 µL aliquots at 24 hours and 48 hours. If the concentration difference between the two time points is <5%, true thermodynamic equilibrium is confirmed. If >5%, continue shaking until the delta stabilizes.

  • Phase Separation: Centrifuge the 48-hour sample at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF low-binding filter.

    • Self-Validation Checkpoint 2 (Adsorption Control): Pass a known standard solution of your compound through the filter. Recovery must be >95% to rule out false negatives caused by the compound sticking to the plastic or membrane.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS.

  • Solid-State Verification: Carefully collect the remaining solid pellet from the bottom of the vial.

    • Self-Validation Checkpoint 3 (Polymorph Control): Analyze the pellet using polarized-light microscopy or X-ray Powder Diffraction (XRPD). Confirm that the solid is still crystalline and has not converted into a less soluble hydrate or salt form during the assay[1].

Protocol B: Self-Validating Kinetic Nephelometric Assay

Use this protocol for early-stage, high-throughput screening.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Spike the DMSO stock into a 96-well plate containing aqueous buffer to create a concentration gradient (e.g., 1 µM to 200 µM). Ensure final DMSO concentration remains constant at 1% across all wells.

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Detection: Measure light scattering using a laser nephelometer.

    • Self-Validation Checkpoint 1 (Baseline Blank): Measure a well containing only buffer + 1% DMSO to establish the baseline scattering threshold.

    • Self-Validation Checkpoint 2 (Dynamic Range Control): Include a highly soluble reference (e.g., a hydrophilic piperazine salt) and a highly insoluble reference on the same plate to validate the instrument's sensitivity limits.

Quantitative Data Summary

Understanding the parameters of your assay is critical for interpreting the data. Below is a comparative summary of the two solubility paradigms.

ParameterKinetic SolubilityThermodynamic SolubilityTroubleshooting Implication
State of Matter Amorphous / MetastableCrystalline (Lowest Energy)Amorphous precipitates dissolve faster but are thermodynamically unstable[1].
Incubation Time 1 - 4 hours24 - 72 hoursShort incubations mask long-term precipitation risks[4].
Starting Material DMSO Stock SolutionSolid PowderDMSO can act as a co-solvent, artificially inflating apparent solubility.
Typical Concentration Higher (Supersaturated)Lower (True Equilibrium)Kinetic values often overestimate the true in vivo solubility potential[4].
Primary Use Case Early HTS / Hit-to-LeadLead Optimization / FormulationDo not use kinetic data to design final dosage forms.

Decision Matrix Workflow

Use the following logical workflow to diagnose and resolve precipitation events in your assays.

SolubilityTroubleshooting Start Precipitation of Sulfonamide Piperazine in Buffer AssessTime When does precipitation occur? Start->AssessTime Kinetic < 2 Hours (Kinetic Issue) AssessTime->Kinetic Thermo > 24 Hours (Thermodynamic Issue) AssessTime->Thermo CheckPH Evaluate Buffer pH vs. pKa (Ampholyte Profile) Kinetic->CheckPH SolidState Analyze Solid State (Microscopy / XRPD) Thermo->SolidState AdjustPH Shift pH away from Isoelectric Point (pI) CheckPH->AdjustPH pH ≈ pI Cosolvent Add Co-solvents (e.g., DMSO, PEG) CheckPH->Cosolvent pH optimized Formulation Enable Formulation (NADES, Solid Dispersion) SolidState->Formulation Highly Crystalline

Workflow for diagnosing and resolving sulfonamide piperazine solubility issues.

References

  • Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed / NIH.[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.[Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid / Elsevier B.V.[Link]

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Optimizing base selection for sulfonyl chloride and phenylpiperazine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Base Selection for Sulfonyl Chloride & Phenylpiperazine Coupling

Welcome to the Technical Support Center

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division

Context: You are performing a nucleophilic substitution reaction between a sulfonyl chloride (


) and 1-phenylpiperazine. This reaction releases HCl as a byproduct. If this acid is not neutralized, it will protonate the unreacted phenylpiperazine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion. The choice of base is the critical control point for yield, purity, and ease of workup.
Module 1: Base Selection Logic (The "Why" & "When")

Q: I usually use pyridine as both solvent and base. Is this the best approach? A: Not necessarily. While pyridine is the "traditional" choice because it solubilizes sulfonyl chlorides well, it introduces significant downstream processing issues.

Decision Matrix: Choosing Your Base

Base SystemRoleProsConsBest Use Case
Pyridine (Excess)Solvent & BaseExcellent solubility; acts as a weak nucleophilic catalyst.Difficult removal. High boiling point (

); forms "oils" during workup; toxic odor.
Small-scale (<100mg) exploratory chemistry where yield matters more than purity.
TEA / DIPEA (1.2 - 1.5 equiv)ScavengerEasy to remove (volatile or washes out); non-nucleophilic (DIPEA).Weaker solubility for some

; requires a separate solvent (DCM/THF).
Standard Laboratory Scale. Best balance of ease and efficiency.
Inorganic (

)
Heterogeneous BaseGreenest option. Easy workup (base stays in aqueous phase); cheap.Requires biphasic conditions (Schotten-Baumann); slower kinetics without phase transfer catalyst.Scale-up (>10g) or when the product is acid-sensitive.
DMAP (0.1 equiv)Catalyst Dramatically accelerates reaction; essential for hindered substrates.Cannot be used as the stoichiometric base (too expensive/hard to remove).Troubleshooting sluggish reactions.
Module 2: The Kinetic Engine (Catalysis)

Q: My reaction is stalling or taking >12 hours. How do I fix this? A: The phenylpiperazine secondary amine is moderately nucleophilic, but if your sulfonyl chloride is electron-rich (e.g., 4-methoxybenzenesulfonyl chloride) or sterically hindered, the direct attack is slow.

The Solution: Add 10 mol% DMAP (4-Dimethylaminopyridine). The Mechanism: DMAP acts as a "nucleophilic transfer agent."[1] It attacks the sulfonyl chloride faster than the amine, forming a highly reactive N-sulfonylpyridinium intermediate. The amine then attacks this intermediate.

DMAP_Catalysis Start Sulfonyl Chloride (R-SO2-Cl) Inter [R-SO2-DMAP]+ Cl- (Activated Intermediate) Start->Inter Fast Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Enters Cycle Inter->DMAP Regenerated Product Sulfonamide Product Inter->Product Rapid Transfer Amine Phenylpiperazine (Nucleophile) Amine->Product Salt H-Base+ Cl- (Waste) Base Auxiliary Base (TEA/DIPEA) Base->Salt Neutralizes H+

Caption: The DMAP catalytic cycle. DMAP activates the sulfonyl chloride, lowering the activation energy for the amine attack.

Module 3: Troubleshooting & Impurity Management

Q: I have a sticky oil that smells like pyridine. How do I isolate a clean solid? A: This is the "Pyridine Trap." Pyridine often complexes with sulfonamides or simply refuses to evaporate.

  • Protocol A (Acid Wash): Wash the organic layer (DCM) with 1M HCl (3x) .

    • Why: This protonates pyridine into pyridinium chloride (water-soluble).

    • Safety Check: Phenylpiperazine-sulfonamide product is not basic (the lone pair is withdrawn by the sulfonyl group). It will remain in the organic layer.

  • Protocol B (The Copper Trick - Recommended): Wash the organic layer with saturated aqueous Copper(II) Sulfate (

    
    ) .
    
    • Visual Indicator: Pyridine coordinates with Copper to form a deep blue/purple water-soluble complex. Wash until the aqueous layer stays light blue (no more pyridine).

Q: I see starting material and a new spot, but yield is low. NMR shows sulfonic acid. A: You have a Hydrolysis Issue .

  • Cause: Water is competing with phenylpiperazine for the sulfonyl chloride.

  • Fix:

    • Dry your DCM (molecular sieves).

    • Ensure your amine is dry.

    • Critical: Do not use "old" sulfonyl chloride bottles that have been opened frequently. If in doubt, wash the sulfonyl chloride with cold water/bicarb and dry it before use, or buy fresh.

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of N-(phenylpiperazinyl)sulfonamide (Scale: 1.0 mmol) System: DCM / Triethylamine / DMAP (Catalytic)

  • Preparation:

    • Flame-dry a 25 mL round-bottom flask under Nitrogen/Argon.

    • Add 1-Phenylpiperazine (162 mg, 1.0 mmol) and DCM (anhydrous, 5 mL).

    • Add Triethylamine (210 µL, 1.5 mmol). Note: Excess base ensures HCl scavenging.

    • Add DMAP (12 mg, 0.1 mmol).

  • Addition (The Control Point):

    • Cool the mixture to 0°C (Ice bath). Exotherm control is vital to prevent side reactions.

    • Dissolve Sulfonyl Chloride (1.1 mmol) in 2 mL DCM.

    • Add the chloride solution dropwise over 5-10 minutes.

  • Reaction:

    • Allow to warm to Room Temperature (RT).[2]

    • Stir for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup (Purification):

    • Dilute with DCM (20 mL).

    • Wash 1: 1M HCl (15 mL) – Removes TEA, DMAP, and unreacted Phenylpiperazine.

    • Wash 2: Sat.

      
       (15 mL) – Neutralizes any residual acid.
      
    • Wash 3: Brine (15 mL) – Dries the organic layer.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanisms applicable to Sulfonyl group).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Reveille, S., et al. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[3] Beilstein Journal of Organic Chemistry, 13, 2436–2441.

  • White, T. D., et al. (2012).[4] "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 16(5), 939–957.[4]

  • Fahim, A. M. (2019). "Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation." Current Microwave Chemistry, 6(1).

Sources

Technical Support Center: Strategies for the Removal of Unreacted Pipsyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. Here, we provide in-depth technical guidance and troubleshooting solutions for a common challenge: the removal of unreacted pipsyl chloride from reaction mixtures. Our goal is to equip you with the knowledge to ensure the purity and integrity of your sulfonamide products.

Troubleshooting Guide: Common Issues and Solutions

The presence of unreacted pipsyl chloride (4-iodobenzenesulfonyl chloride) can complicate downstream processing and compromise the purity of your final sulfonamide product. Its reactivity and physical properties often necessitate specific removal strategies.[1][2][3] This section addresses common problems encountered during the purification process.

Issue 1: Persistent Oily Residue or Solid Contaminant After Initial Aqueous Workup

Scenario: You have completed your sulfonylation reaction and performed a standard aqueous workup, but a persistent oily or solid material, suspected to be unreacted pipsyl chloride, remains, contaminating your crude product.

Root Cause Analysis: Pipsyl chloride is a solid at room temperature with a melting point of 80-84°C and is not readily soluble in water.[4][5][6] It is also moisture-sensitive and hydrolyzes to form 4-iodobenzenesulfonic acid, but this process can be slow, especially under neutral or acidic conditions.[1][2][3] This incomplete hydrolysis is a frequent cause of contamination.

Solutions:

The core strategy is to convert the unreacted pipsyl chloride into a more water-soluble derivative that can be easily separated during liquid-liquid extraction. This process is commonly referred to as "quenching."

Solution A: Quenching with an Aqueous Base

This method transforms pipsyl chloride into the highly water-soluble 4-iodobenzenesulfonate salt.

Causality: By increasing the pH, the rate of hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is significantly accelerated. The subsequent deprotonation by the base forms the water-soluble salt.

Experimental Protocol: Basic Hydrolysis Quench

  • Cooling: After the primary reaction is complete, cool the reaction mixture to 0-10°C in an ice bath to manage any potential exotherm during quenching.

  • Quenching: Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of a stronger base like sodium hydroxide (NaOH) while stirring vigorously.

  • Monitoring: Continue stirring for 15-30 minutes. The disappearance of the pipsyl chloride spot can be monitored by Thin Layer Chromatography (TLC).

  • Extraction: Proceed with the standard liquid-liquid extraction. The 4-iodobenzenesulfonate salt will partition into the aqueous layer.

  • Washing: Further wash the organic layer with brine to remove any remaining inorganic salts.

Considerations:

Factor Recommendation
Product Stability This method is not suitable for products containing base-labile functional groups (e.g., esters).
Emulsion Formation Vigorous stirring can sometimes lead to emulsions. If this occurs, adding brine can help break the emulsion.
Solution B: Quenching with a Nucleophilic Amine

This approach converts pipsyl chloride into a sulfonamide, altering its polarity for easier separation.

Causality: A primary or secondary amine will readily react with the electrophilic pipsyl chloride to form a new sulfonamide. The choice of amine can be tailored to facilitate separation.

Experimental Protocol: Amine Quench

  • Cooling: Cool the reaction mixture to 0-10°C.

  • Quenching: Add a simple, water-soluble primary or secondary amine (e.g., aqueous ammonia, diethylamine) to the reaction mixture.

  • Monitoring: Stir for 15-30 minutes and monitor the disappearance of pipsyl chloride by TLC.

  • Separation: The resulting sulfonamide can then be removed by either aqueous extraction (if a water-soluble amine was used) or by column chromatography.

Issue 2: Co-elution of Pipsyl Chloride and Product During Column Chromatography

Scenario: Your sulfonamide product has a similar polarity to pipsyl chloride, leading to poor separation during silica gel chromatography.

Root Cause Analysis: The similar polarities of the desired product and the unreacted starting material make chromatographic separation inefficient.

Solutions:

Solution A: Pre-Chromatography Quenching

Before attempting chromatography, employ one of the quenching methods described in Issue 1. Converting the pipsyl chloride to either the highly polar 4-iodobenzenesulfonic acid salt or a different sulfonamide will drastically change its retention factor (Rƒ), simplifying the chromatographic separation.

Solution B: Utilization of Scavenger Resins

This technique employs a solid-supported reagent to selectively react with and remove the excess pipsyl chloride.

Causality: Polymer-bound amines (scavenger resins) contain nucleophilic sites that react with pipsyl chloride. The resulting polymer-bound sulfonamide is a solid and can be easily removed by filtration, leaving the desired product in solution.

Experimental Protocol: Scavenger Resin Purification

  • Resin Selection: Choose a suitable polymer-bound amine scavenger, such as aminomethyl polystyrene.

  • Addition: Add the scavenger resin (typically 2-3 equivalents relative to the excess pipsyl chloride) to the reaction mixture.

  • Reaction: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Track the disappearance of pipsyl chloride by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a suitable organic solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of pipsyl chloride.

Decision Workflow for Pipsyl Chloride Removal

G start Reaction Mixture (Product + Pipsyl Chloride) is_product_base_stable Is the product base-stable? start->is_product_base_stable aqueous_base_quench Aqueous Base Quench (e.g., NaHCO3, NaOH) is_product_base_stable->aqueous_base_quench Yes amine_quench Amine Quench or Scavenger Resin is_product_base_stable->amine_quench No extraction Liquid-Liquid Extraction aqueous_base_quench->extraction amine_quench->extraction filtration Filtration amine_quench->filtration Resin chromatography_issue Co-elution with product during chromatography? extraction->chromatography_issue pre_chrom_quench Perform Quenching Before Chromatography chromatography_issue->pre_chrom_quench Yes purified_product Purified Product chromatography_issue->purified_product No pre_chrom_quench->is_product_base_stable filtration->chromatography_issue

Caption: Decision workflow for selecting a pipsyl chloride removal method.

Frequently Asked Questions (FAQs)

Q1: Why can't I just wash the unreacted pipsyl chloride away with water?

A1: Pipsyl chloride is a solid that is not soluble in water and hydrolyzes relatively slowly in neutral water.[1][2][3] Therefore, a simple water wash is often insufficient to remove it completely from an organic reaction mixture.

Q2: My product is sensitive to both basic and amine-based quenching agents. What are my options?

A2: If your product is sensitive to both common quenching methods, you have a few alternatives:

  • Careful Chromatography: While challenging, optimizing your chromatographic conditions (e.g., using a different solvent system or a different stationary phase) may achieve separation.

  • Recrystallization: If your sulfonamide product is a solid, recrystallization can be a highly effective purification method.[7][8] The unreacted pipsyl chloride will likely have different solubility properties, allowing for its removal.

  • Solid-Phase Extraction (SPE): SPE can be a powerful tool for purifying sulfonamides.[9][10][11] By selecting an appropriate sorbent and elution solvent, you can selectively retain your product while washing away the less polar pipsyl chloride.

Q3: How can I confirm that all the pipsyl chloride has been removed?

A3: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the presence of pipsyl chloride. A stained spot corresponding to the Rƒ of pipsyl chloride indicates its presence.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic peaks of pipsyl chloride in your product sample.

Q4: Are there any safety concerns when working with pipsyl chloride?

A4: Yes, pipsyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1][5] It is also moisture-sensitive and will react with water to produce corrosive byproducts.[1][2][3] Always handle pipsyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Chemical Quenching Pathways

G cluster_0 Quenching Pathways pipsyl_cl Pipsyl Chloride (Organic Soluble) sulfonic_acid 4-Iodobenzenesulfonic Acid (Water Soluble Salt at high pH) pipsyl_cl->sulfonic_acid + H2O / Base sulfonamide Quenched Sulfonamide (Altered Polarity) pipsyl_cl->sulfonamide + R2NH

Caption: Chemical transformations of pipsyl chloride during quenching.

References

  • Cole-Parmer. (2005, October 3).
  • Fisher Scientific. (2010, June 5).
  • ResearchGate. (2025, August 6).
  • Fisher Scientific. (2010, June 5).
  • PubMed. (2018, December 18). Porous covalent organonitridic frameworks for solid-phase extraction of sulfonamide antibiotics.
  • ResearchGate. (2016, March 9).
  • MDPI. (2018, June 4).
  • Sigma-Aldrich. 4-Iodobenzenesulfonyl chloride 95 98-61-3.
  • Google Patents.
  • Benchchem.
  • RSC Publishing.
  • (2012).
  • ResearchGate. (2024, June 10).
  • Tokyo Chemical Industry Co., Ltd. 4-Iodobenzenesulfonyl Chloride | 98-61-3.
  • Benchchem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • ACS Omega. (2022, December 21). Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability.
  • KSCL (KRISHNA). Pivaloyl Chloride MSDS.
  • Benchchem.
  • ResearchGate. Determination of sulfonamide antibiotics by magnetic porous carbon solid-phase extraction coupled with capillary electrophoresis | Request PDF.
  • (2022, August 25).
  • (2020, July 28). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction.
  • PubMed. (2009, August 26). On-line coupling of dynamic microwave-assisted extraction to solid-phase extraction for the determination of sulfonamide antibiotics in soil.
  • PubMed. (2008, March 31).
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution.
  • Sigma-Aldrich. (2025, November 6).
  • PMC. (2023, September 20).
  • PMC. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry.
  • PubMed. (2006, September 22). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction.
  • SciSpace. The mechanism of the hydrolysis of benzyl chloride.
  • (2008, November 10). Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin.
  • PMC. (2019, January 28).
  • United States Department of Agriculture. CLG-SUL4.
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • thermofisher.com. Pipsyl chloride, 97% 25 g | Contact Us | Thermo Scientific Chemicals.
  • Thermo Scientific Chemicals. Pipsyl chloride, 97% 5 g | Buy Online.
  • MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Google Patents. US2067473A - Hydrolysis of isobutyl chloride.
  • PMC. (2008, December 17). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals.
  • BuyersGuideChem. Pipsyl chloride | C6H4ClIO2S.
  • ChemicalBook. (2026, January 13). 4-Iodobenzenesulfonyl chloride | 98-61-3.
  • PubMed. (2002, July 25). Monolithic scavenger resins by amine functionalizations of poly(4-vinylbenzyl chloride-co-divinylbenzene)
  • ResearchGate. Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride- co -divinylbenzene)
  • ResearchGate. (2014, August 10). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?
  • Chemsrc. (2025, September 1). pipsyl chloride | CAS#:98-61-3.
  • CymitQuimica. CAS 98-09-9: Benzenesulfonyl chloride.
  • MDPI. (2021, May 28).

Sources

Stability of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions. Our goal is to equip you with the knowledge to anticipate and address challenges, ensuring the integrity and success of your experimental outcomes.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery, combining a sulfonamide linkage with a phenylpiperazine moiety. The inherent chemical functionalities of this compound, particularly the sulfonamide group, can be susceptible to degradation in acidic environments. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concern is acid-catalyzed hydrolysis of the sulfonamide bond (S-N bond). This reaction can lead to the cleavage of the molecule into 4-iodobenzenesulfonic acid and 1-phenylpiperazine. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acidic medium used.[1][2] Additionally, under harsh acidic conditions, the piperazine ring itself could potentially undergo degradation.

Q2: I'm observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?

A2: The appearance of new peaks strongly suggests on-column or in-solution degradation. The acidic mobile phase can catalyze the hydrolysis of the sulfonamide bond during the chromatographic run. To confirm this, you can perform a time-course study by incubating the compound in the mobile phase and injecting samples at different time points. A progressive decrease in the parent peak area with a corresponding increase in new peak areas would confirm degradation.

Q3: Can the iodo-substituent on the benzene ring influence the compound's stability in acid?

A3: While the electronic effect of the iodo-substituent on the rate of sulfonamide hydrolysis is not extensively documented for this specific molecule, electron-withdrawing groups on the benzene ring can influence the electrophilicity of the sulfonyl group. However, the primary driver of degradation under acidic conditions is the protonation of the sulfonamide nitrogen, followed by nucleophilic attack.[3]

Q4: How can I prevent degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Whenever possible, maintain the pH of your solutions as close to neutral as your experimental protocol allows.

  • Temperature: Perform your experiments at the lowest feasible temperature to reduce the rate of hydrolysis.

  • Solvent Choice: If your experiment allows, use aprotic solvents instead of aqueous acidic solutions.

  • Time: Minimize the time the compound is exposed to acidic conditions. Prepare solutions fresh and use them promptly.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound in acidic media.

Issue 1: Inconsistent or non-reproducible bioassay results.
  • Potential Cause: Degradation of the compound in the acidic assay buffer, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Buffer:

      • Prepare a solution of the compound in your assay buffer at the working concentration.

      • Incubate the solution under the same conditions as your assay (temperature and duration).

      • Analyze the solution by HPLC at different time points (e.g., 0, 1, 4, and 24 hours) to quantify the remaining parent compound.

    • Modify Assay Conditions:

      • If degradation is observed, explore the possibility of adjusting the buffer pH to a less acidic range.

      • Consider reducing the incubation time if the assay kinetics permit.

      • If possible, prepare a concentrated stock solution in a non-acidic, compatible solvent (like DMSO) and dilute it into the assay buffer immediately before use.

Issue 2: Formation of precipitates in acidic solutions.
  • Potential Cause: The degradation products, such as 4-iodobenzenesulfonic acid or salts of 1-phenylpiperazine, may have different solubility profiles than the parent compound, leading to precipitation.

  • Troubleshooting Steps:

    • Characterize the Precipitate:

      • Isolate the precipitate by centrifugation or filtration.

      • Wash it with a suitable solvent to remove any soluble components.

      • Analyze the precipitate using techniques like LC-MS or NMR to identify its chemical structure.

    • Adjust Solvent System:

      • If the precipitate is a degradation product, the primary goal is to prevent its formation by following the stability-enhancing strategies mentioned in the FAQs.

      • If solubility of the parent compound is the issue, consider the use of co-solvents or adjusting the pH.

Issue 3: Difficulty in achieving mass balance in forced degradation studies.
  • Potential Cause: Some degradation products may be volatile, not UV-active, or poorly retained on the HPLC column, leading to an apparent loss of material.

  • Troubleshooting Steps:

    • Employ Multiple Detection Techniques:

      • Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric degradation products.

      • A charged aerosol detector (CAD) can also be used for universal detection of non-volatile compounds.

    • Optimize Chromatographic Method:

      • Use a gradient elution method to ensure the retention and separation of a wider range of polar and non-polar compounds.

      • Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to find the optimal separation for all components.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a systematic approach to investigating the stability of this compound in an acidic environment, as recommended by ICH guidelines.[4]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector or LC-MS

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Treatment:

    • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water and incubate under the same conditions.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to that of the time zero sample.

    • Identify and quantify the major degradation products.

Data Presentation:

Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
010000
295.22.81.5
489.85.93.1
880.111.26.5
2465.420.511.3

Table 1: Example data from a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for accurately assessing the stability of a drug substance.

Objective: To develop an HPLC method that can separate this compound from all its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent peak from peaks of degradation products generated during forced degradation studies.

Visualizations

degradation_pathway parent This compound intermediate Protonated Sulfonamide parent->intermediate H+ (Acidic Conditions) product1 4-Iodobenzenesulfonic Acid intermediate->product1 H2O (Nucleophilic Attack) product2 1-Phenylpiperazine intermediate->product2 H2O (Nucleophilic Attack)

Caption: Proposed acid-catalyzed hydrolysis pathway.

Caption: Troubleshooting workflow for inconsistent results.

References

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]

  • Zhang, H., Huang, C. H., & Li, J. R. (2024). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. Environmental Pollution, 356, 124710. [Link]

  • Patel, K. A., & Patel, M. R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 584-590. [Link]

  • Kappe, T., & Kappe, C. O. (1993). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Journal of Physical Organic Chemistry, 6(8), 477-482. [Link]

  • Pekala, E., Kublin, E., & Mazurek, A. P. (2016). Forced Degradation Studies. MedCrave Online, 1(1), 1-4. [Link]

  • Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 1-12. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138. [Link]

Sources

Technical Support Center: Stability & Storage of 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene is a specialized intermediate often used in the synthesis of 5-HT6 antagonists and other sulfonyl-piperazine ligands.[1] While the sulfonamide linkage is hydrolytically robust, the molecule possesses a critical "failure point": the Carbon-Iodine (C-I) bond .[1]

Aryl iodides are inherently photosensitive.[1] The bond dissociation energy (BDE) of the C-I bond is approximately 65 kcal/mol , which is significantly weaker than C-Br or C-Cl bonds.[1] Exposure to UV light (specifically 254–365 nm) provides sufficient energy to cleave this bond homolytically, resulting in the formation of a highly reactive aryl radical. This radical immediately abstracts a hydrogen atom from any available source (solvent, moisture, or the piperazine ring itself), leading to the des-iodo impurity (where Iodine is replaced by Hydrogen).[1]

This guide provides a chemically grounded protocol to prevent this specific degradation pathway.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the microscopic events triggered by light.[1] The sulfonyl group (

1
Visualizing the Failure Mode

The following diagram illustrates the stepwise pathway from a stable molecule to the des-iodo impurity.

DeiodinationMechanismStart4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzeneExcitedExcited State(Singlet/Triplet)Start->ExcitedUV Absorption(hν)RadicalAryl Radical(•C6H4-SO2-R)Excited->RadicalHomolyticCleavageIodineRadIodine Radical(I•)Excited->IodineRadProductDes-iodo Impurity(Product + H)Radical->ProductH-Abstraction(from Solvent/H2O)I2Free Iodine (I2)(Pink Color)IodineRad->I2Dimerization

Figure 1: Photolytic deiodination pathway.[1] The absorption of a photon leads to homolysis, creating an aryl radical that scavenges a proton to form the des-iodo impurity, while iodine radicals dimerize to form visible

Storage & Handling Protocol (The "How")

This protocol is designed to eliminate the three vectors of degradation: Photons, Oxygen, and Thermal Energy.

A. Solid State Storage (Long-Term)
ParameterSpecificationScientific Rationale
Container Amber Glass Vial (Class 1)Blocks UV wavelengths <450nm.[1] Clear glass is strictly prohibited.[1]
Secondary Protection Aluminum Foil WrapProvides 100% opacity, preventing stray ambient light ingress.[1]
Headspace Argon or Nitrogen FlushDisplaces oxygen.[1][2] While oxygen doesn't cause deiodination directly, it reacts with the aryl radical to form peroxy species (complex degradation).[1]
Temperature -20°C (± 5°C)Reduces the kinetic rate of any secondary radical propagation reactions.[1]
Desiccant Silica Gel PacketPrevents moisture absorption.[1] The piperazine nitrogen is basic and hygroscopic; water promotes hydrolysis and proton abstraction.[1]
B. Solution Handling (Experimental Use)

Critical Warning: Deiodination rates increase by orders of magnitude in solution because the solvent acts as a "cage" that can facilitate radical recombination or provide a hydrogen source for abstraction.[1]

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) if possible, as they are excellent hydrogen atom donors for radicals.[1] Use Acetonitrile (MeCN) or Dichloromethane (DCM) for short-term handling.[1]

  • Working Environment:

    • Turn off hood lights or use amber sleeves/filters.[1]

    • Wrap all reaction flasks, columns, and reservoirs in foil immediately.[1]

  • Degassing: Sparge solvents with Nitrogen/Argon for 15 minutes prior to dissolving the compound. Dissolved oxygen can quench excited states but also leads to irreversible oxidation of the piperazine ring (N-oxide formation).[1]

Troubleshooting & FAQs

Q1: My solution has turned from colorless to a faint pink/violet. Is it ruined?

  • Diagnosis: The pink color indicates the liberation of elemental Iodine (

    
    ). This confirms that some deiodination has occurred.[1]
    
  • Action: Run an LC-MS immediately.

    • If the des-iodo peak (Mass = M-126) is <2%, you may be able to purify it via a quick silica plug (to trap the non-polar

      
      ) or wash with dilute Sodium Thiosulfate (
      
      
      ) to reduce the iodine back to iodide.[1]
    • If >5%, repurification is likely necessary as the radical mechanism often creates oligomeric byproducts.[1]

Q2: I see a new peak in LC-MS with a mass of [M-126]. What is it?

  • Identification: This is the Des-iodo analog (Phenyl-piperazinyl-sulfonyl-benzene).[1]

  • Mechanism: The Iodine (127 amu) was lost and replaced by a Hydrogen (1 amu).[1] Net loss = 126 amu.[1]

  • Cause: The sample was likely exposed to light while in solution (e.g., sitting in a clear autosampler vial for hours).[1]

  • Prevention: Use amber autosampler vials or wrap clear vials in foil. Keep the autosampler tray temperature at 4°C.

Q3: Can I store the compound in DMSO at room temperature?

  • Answer: No.

  • Reasoning: DMSO is hygroscopic and can act as an oxidant under certain conditions.[1] Furthermore, storage in solution at RT maximizes the collision frequency for radical abstraction if any light leak occurs.[1] Always store as a dry solid at -20°C.

Q4: Is the sulfonamide bond stable?

  • Answer: Yes, the sulfonyl-piperazine bond is generally stable to hydrolysis at neutral pH.[1] The primary risk to this molecule is the Iodine atom, not the sulfonamide.[1] However, avoid strong acids which can protonate the piperazine and potentially catalyze hydrolysis at high temperatures.[1]

Quality Control & Validation

To verify the integrity of your stock, use the following decision tree logic.

QC_WorkflowCheckVisual Inspection:Is solid yellow/brown?LCMSRun LC-MS(Amber vial)Check->LCMSNo (White/Off-white)Check->LCMSYes (Suspect I2 release)Result1Peak @ M-126 > 1%?LCMS->Result1Result2Peak @ M+16?Result1->Result2NoFail1FAIL:Photolytic DegradationResult1->Fail1YesPassPASS:Use immediatelyResult2->PassNoFail2FAIL:N-Oxidation (Air exposure)Result2->Fail2Yes

Figure 2: QC Decision Tree for assessing compound integrity.

Analytical Markers
  • Parent Mass: [M+H]+ (Check your specific molecular weight).[1]

  • Des-iodo Impurity: [M-125]+ (approximate, depends on ionization).[1]

  • N-Oxide Impurity: [M+17]+ (Oxidation of piperazine nitrogen).[1]

References

  • Grimm, J. B., et al. (2011).[1] "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes." Journal of Organic Chemistry. (Details photostability of aryl iodides and xanthene derivatives). [1]

  • BenchChem Technical Support. (2025). "Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives." BenchChem Technical Guides. (General protocols for iodinated arenes). [1]

  • National Institutes of Health (NIH). (2024).[1] "Stability of Sulfonamides: Hydrolysis and Oxidation." PubChem Compound Summary.

  • University of Rochester. (n.d.).[1] "How to Store Reagents: Light Sensitive Compounds." Department of Chemistry Safety Guides.

  • Sigma-Aldrich. (2024).[1] "Handling of Air-Sensitive and Light-Sensitive Reagents."[1][2][3] Technical Bulletins.

Technical Support Center: NMR Analysis of Phenylpiperazine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PPS-NMR-RES-01 Status: Open Assigned Specialist: Senior Application Scientist, Structural Biology Division[1]

Executive Summary

You are encountering spectral resolution issues with phenylpiperazine sulfonamide derivatives. These scaffolds present a "perfect storm" for NMR analysis:

  • Conformational Dynamics: The piperazine ring undergoes chair-chair interconversion at rates comparable to the NMR time scale (intermediate exchange), causing signal broadening (

    
     ppm).[1]
    
  • Aromatic Crowding: The phenyl ring protons often overlap with the electron-deficient aromatic systems typical of sulfonamide cores (

    
     ppm).[1]
    
  • Labile Protons: The sulfonamide

    
     is highly sensitive to solvent choice, concentration, and water content.[1]
    

This guide provides a modular troubleshooting protocol to resolve these overlaps and confirm regio-chemistry.

Module 1: The Piperazine "Blur" (Conformational Dynamics)

The Problem: The piperazine methylene protons (


) appear as broad humps or ill-defined multiplets rather than sharp triplets/doublets.

The Mechanism: At room temperature (


), the piperazine ring flips between two chair conformers. If the rate of this flipping (

) is similar to the frequency difference between the conformers (

), the signals broaden due to intermediate exchange .[1]
Diagnostic Protocol: Variable Temperature (VT) NMR

Do not attempt to shim your way out of this. You must alter the exchange rate to reach either the "Fast" or "Slow" exchange limit.

  • Strategy A: High-Temperature (Fast Exchange)

    • Action: Heat sample to

      
       (
      
      
      
      ).
    • Result: The exchange rate increases (

      
      ). The broad humps will coalesce into sharp, average signals (usually two triplets for symmetrical piperazines).[1]
      
    • Solvent: Requires DMSO-

      
       (BP 
      
      
      
      ) or Tetrachloroethane-
      
      
      .[1] Avoid
      
      
      (volatility causes shimming instability at high T).
  • Strategy B: Low-Temperature (Slow Exchange)

    • Action: Cool sample to

      
       (
      
      
      
      to
      
      
      ).
    • Result: The exchange freezes (

      
      ). You will see distinct signals for the axial and equatorial protons.[2]
      
    • Use Case: Necessary if you need to determine stereochemistry or subtle through-space interactions (NOE) that vanish in the averaged spectrum.

Piperazine_VT_Logic Start Piperazine Signals Broad? Check_Solvent Current Solvent? Start->Check_Solvent CDCl3 CDCl3 Check_Solvent->CDCl3 DMSO DMSO-d6 Check_Solvent->DMSO Decision Goal: Assignment or Stereochem? CDCl3->Decision If Cooling Switch_Solvent Switch to DMSO-d6 or Tol-d8 CDCl3->Switch_Solvent If Heating DMSO->Decision Assignment Routine Assignment (Fast Exchange) Decision->Assignment Stereo Stereochemistry/NOE (Slow Exchange) Decision->Stereo Action_Heat Heat to 330 K (Coalescence) Assignment->Action_Heat Action_Cool Cool to 240 K (Freeze Conformers) Stereo->Action_Cool Switch_Solvent->Action_Heat

Figure 1: Decision matrix for resolving piperazine conformational broadening via Variable Temperature (VT) NMR.

Module 2: Aromatic Crowding (Resolution Strategies)

The Problem: The phenyl ring attached to the piperazine overlaps with the aryl ring of the sulfonamide moiety.[1] Both appear in the


 ppm window.

The Mechanism: Proton chemical shift dispersion is narrow (


 ppm). Carbon dispersion is wide (

ppm).
Protocol 1: The "Hero" Experiment (HSQC)

Use


 HSQC  (Heteronuclear Single Quantum Coherence).[1] This spreads the crowded proton signals into the second dimension based on the carbon chemical shift.
  • Why: Phenyl carbons and sulfonamide-aryl carbons often differ significantly electronically, even if their protons are similar.[1]

  • Tip: Use Multiplicity-Edited HSQC .

    
     and 
    
    
    
    signals will be positive (red);
    
    
    signals (piperazine) will be negative (blue).[1] This instantly distinguishes the piperazine ring from the aromatic backbone.
Protocol 2: Pure Shift NMR (PSYCHE)

If you require a 1D spectrum (e.g., for purity analysis or qNMR) and cannot use 2D, use Pure Shift techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation).[1]

  • Mechanism: This pulse sequence suppresses homonuclear

    
    -coupling (
    
    
    
    ), collapsing multiplets into singlets.[1]
  • Result: A triplet at

    
     ppm becomes a single sharp line. Overlapping multiplets are resolved into distinct singlets.[1]
    

Comparison of Resolution Techniques:

FeatureStandard


HSQC
Pure Shift (PSYCHE)
Resolution Low (Overlap common)High (C-dispersed)Medium (Singlets only)
Time 1-5 mins10-30 mins10-20 mins
Coupling Info Yes (Multiplets visible)No (Decoupled)No (Singlets)
Best For Quick CheckStructure Confirmation Quantitation in Mixtures

Module 3: The Labile Sulfonamide Proton

The Problem: The sulfonamide


 is either invisible, extremely broad, or moving unpredictably.[1]

The Mechanism: Sulfonamide protons (


) are acidic (

).[1] In

, they undergo rapid exchange with trace water and lack stabilizing hydrogen bond acceptors, leading to broadening.
Protocol: Solvent Stabilization

Switch from Chloroform-d (


) to DMSO-

.
  • Hydrogen Bonding: DMSO is a strong H-bond acceptor.[1] It "locks" the sulfonamide

    
    -, slowing the exchange rate with water.
    
  • Chemical Shift: The

    
     signal will shift downfield (typically 
    
    
    
    ppm), moving it away from the aromatic region.[1]
  • Coupling: In dry DMSO-

    
    , you may even observe 
    
    
    
    coupling through the nitrogen if it is a secondary sulfonamide, confirming connectivity.[1]

Spectral_Resolution_Workflow Input Overlap Detected Region Region? Input->Region Aromatic Aromatic (6.5 - 8.0 ppm) Region->Aromatic Aliphatic Piperazine (2.5 - 4.0 ppm) Region->Aliphatic Labile Sulfonamide NH (Invisible/Broad) Region->Labile Sol_Aromatic Run HSQC (Separate by 13C) Aromatic->Sol_Aromatic Structural ID Sol_PureShift Run PSYCHE (Collapse Multiplets) Aromatic->Sol_PureShift Quantitation Sol_VT VT-NMR (Heat to 330K) Aliphatic->Sol_VT Sol_DMSO Switch to DMSO-d6 (H-Bond Stabilization) Labile->Sol_DMSO

Figure 2: Comprehensive workflow for selecting the correct NMR experiment based on the spectral region of overlap.

Frequently Asked Questions (FAQs)

Q: I see a "roof effect" in my aromatic signals. What does this mean? A: This indicates strong coupling between protons with very similar chemical shifts (an


 system rather than 

).[1] This is common in the phenyl ring of the phenylpiperazine moiety.[1] It distorts integration. Solution: Acquire the spectrum at a higher field strength (e.g., 600 MHz vs 400 MHz) to increase

relative to

, or use the PSYCHE method described in Module 2.

Q: Can I use


 NMR to find the sulfonamide? 
A:  Direct detection of 

is insensitive.[1] However, a

HMBC
(Heteronuclear Multiple Bond Correlation) at natural abundance is a powerful "Hero Experiment."[1] It can link the sulfonamide NH proton directly to the aromatic carbons alpha to the sulfur, bridging the gap between the two fragments.

Q: My piperazine signals are split into two sets of broad peaks. Is my compound impure? A: Likely not. If you are using an amide-linked piperazine (e.g.,


-acyl-phenylpiperazine), you are seeing rotamers  due to restricted rotation of the amide bond. This is distinct from the chair-flipping.
  • Test: Heat the sample. If the two sets coalesce into one, it is a rotameric mixture, not an impurity.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Pulse Sequences like HSQC and PSYCHE).

  • Foroozandeh, M., et al. (2014).[1] Ultrahigh-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992.[1] (Primary literature for PSYCHE/Pure Shift).[3][4]

  • Wodtke, R., et al. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933.[1] (Specific study on piperazine conformational barriers and VT-NMR).

  • BenchChem. (2025).[1][5] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (Solvent effects on labile protons).

  • Abraham, R. J., et al. (2006). 1H NMR spectra part 23: The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[1]

Sources

Validation & Comparative

A Comparative Guide to the Binding Affinity of Iodo- vs. Chloro-Substituted Sulfonamide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenation in Sulfonamide Drug Design

Sulfonamides are a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs and integral to the treatment of various diseases, from bacterial infections to cancer.[1][2] The functionalization of these scaffolds is a key strategy in drug discovery to modulate their pharmacokinetic and pharmacodynamic properties. Among the most powerful tools in the medicinal chemist's arsenal is halogenation—the strategic substitution of a hydrogen atom with a halogen.

While often used to enhance properties like metabolic stability and membrane permeability, the role of halogens, particularly chlorine and iodine, extends into the fundamental forces governing drug-target recognition.[3][4][5] This guide provides an in-depth comparison of iodo- and chloro-substitution on the binding affinity of sulfonamide ligands, grounded in the principles of halogen bonding and supported by established biophysical techniques. We will explore the causality behind the observed differences in affinity and provide a robust experimental framework for researchers to validate these principles in their own systems.

The Science of Attraction: Understanding Halogen Bonding

At the heart of the comparison between iodine and chlorine lies the concept of the halogen bond (XB) . Contrary to the intuition that all halogens are simply electronegative, heavier halogens like chlorine, bromine, and iodine possess a unique property known as a "σ-hole".[6][7] This is a region of positive electrostatic potential located on the halogen atom, opposite to the covalent bond, which can act as a Lewis acid and interact favorably with Lewis bases like oxygen, nitrogen, or sulfur atoms in a protein's binding pocket.[8][9]

The strength of this interaction follows the trend I > Br > Cl , as the size and polarizability of the halogen increase.[3][10] Iodine, being larger and more polarizable than chlorine, has a more pronounced and positive σ-hole, enabling it to form stronger and more directional halogen bonds.[6][8] This difference is not trivial and can translate directly into significant variations in binding affinity.

cluster_0 Chloro-Substituted Ligand Interaction cluster_1 Iodo-Substituted Ligand Interaction chloro_ligand C Cl sigma_hole_cl δ+ chloro_ligand:f1->sigma_hole_cl protein_acceptor_cl O=C sigma_hole_cl->protein_acceptor_cl Weaker Halogen Bond iodo_ligand C I sigma_hole_i δ++ iodo_ligand:f1->sigma_hole_i protein_acceptor_i O=C sigma_hole_i->protein_acceptor_i Stronger Halogen Bond

Figure 1: Halogen Bonding Strength Comparison.

Quantifying the Interaction: A Protocol for Isothermal Titration Calorimetry (ITC)

To empirically compare the binding affinities of iodo- and chloro-substituted sulfonamides, Isothermal Titration Calorimetry (ITC) is the gold standard. It is a label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11][12]

Causality Behind the Protocol Design
  • Dialysis and Buffer Matching: This is the most critical step. Any mismatch in buffer composition between the protein in the cell and the ligand in the syringe will generate heats of dilution, which can obscure the true binding signal.[12][13] Dialysis ensures that both components are in a chemically identical environment.

  • Concentration Rationale (The 'c' parameter): The optimal concentration is dictated by the 'c' parameter (c = n[P]/Kd), where [P] is the protein concentration and Kd is the dissociation constant.[13] A 'c' value between 5 and 500 is ideal for obtaining a well-defined sigmoidal binding curve.[13] An initial exploratory run may be necessary to estimate the Kd and optimize concentrations for subsequent experiments.

  • Reverse Titration: While the standard setup has the protein in the cell, a "reverse titration" (ligand in the cell) can be performed.[13] This is particularly useful if the ligand is less stable or has lower solubility.

Step-by-Step ITC Protocol
  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Synthesize and purify the iodo- and chloro-substituted sulfonamide ligands.

    • Prepare a suitable buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4). The buffer should ensure protein stability and ligand solubility.[13]

    • Thoroughly dialyze the protein against the ITC buffer overnight at 4°C. Dissolve the ligand powder directly into the final dialysis buffer to ensure a perfect match.

    • Centrifuge both protein and ligand solutions at high speed (e.g., >13,000 rpm) for 10 minutes to remove any aggregates.

    • Accurately determine the concentrations of the protein (e.g., via A280) and ligands.

  • Instrument Setup (e.g., MicroCal ITC200):

    • Thoroughly clean the sample cell and syringe with deionized water and then with the ITC buffer.[14]

    • Set the experimental temperature (e.g., 25°C). This temperature must be kept constant across all comparative experiments.

    • Load the protein solution into the sample cell (~200 µL) and the ligand solution into the injection syringe (~40 µL).[14] The ligand concentration should typically be 10-15 times that of the protein concentration for 1:1 binding.[13]

  • Titration and Data Acquisition:

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by a series of injections (e.g., 19 injections of 2 µL).

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, plotting this as a thermogram.[11]

  • Data Analysis:

    • Integrate the peaks in the raw thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable model (e.g., one set of sites) using the instrument's software (e.g., Origin). This analysis yields the key thermodynamic parameters:

      • Dissociation Constant (Kd): A measure of binding affinity (lower Kd = higher affinity).

      • Binding Enthalpy (ΔH): The heat released or absorbed upon binding.

      • Stoichiometry (n): The molar ratio of ligand to protein in the complex.

    • From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = RTln(Kd) .

Figure 2: Isothermal Titration Calorimetry (ITC) Workflow.

Data-Driven Comparison: Iodo- vs. Chloro-Substitution

The thermodynamic data obtained from ITC provides a clear, quantitative comparison. The following table summarizes representative data for two hypothetical, structurally analogous sulfonamide ligands binding to a model protein target.

LigandHalogen SubstituentKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Ligand 1 Chloro150-9.4-7.5-1.9
Ligand 2 Iodo35-10.2-9.8-0.4
Analysis of Results
  • Binding Affinity (Kd & ΔG): The iodo-substituted ligand (Ligand 2) exhibits a significantly lower Kd value (35 nM vs. 150 nM), indicating approximately a 4.3-fold higher binding affinity. This is reflected in the more favorable Gibbs free energy of binding (ΔG = -10.2 kcal/mol).

  • Enthalpic Driving Force (ΔH): The key insight comes from the binding enthalpy (ΔH). The interaction of the iodo-ligand is substantially more exothermic (ΔH = -9.8 kcal/mol) compared to the chloro-ligand (ΔH = -7.5 kcal/mol). This ~2.3 kcal/mol difference is a strong indicator of a more favorable, direct interaction with the protein. This enthalpic advantage is the primary thermodynamic signature of the stronger halogen bond formed by iodine.[8][15][16]

  • Entropic Contribution (TΔS): Binding events are often accompanied by an entropic penalty (-TΔS is unfavorable) due to the loss of conformational freedom upon complex formation. In this case, the entropic penalty is slightly larger for the chloro-ligand. The highly favorable enthalpic gain from the iodo-ligand's halogen bond is more than sufficient to overcome its entropic cost, driving the overall higher affinity.[8]

Conclusion and Field Implications

The comparative analysis clearly demonstrates that substituting a chlorine atom with iodine on a sulfonamide ligand can lead to a marked improvement in binding affinity. This enhancement is not merely an effect of increased size or hydrophobicity but is driven by a specific, measurable, and energetically favorable non-covalent interaction: the halogen bond.

For researchers in drug development, this provides an actionable strategy for lead optimization. When a crystal structure reveals a potential halogen bond acceptor (e.g., a backbone carbonyl oxygen or a glutamate/aspartate side chain) near a halogenated ligand, switching from chlorine to bromine or iodine can be a rational approach to enhance potency. The use of biophysical methods like ITC is crucial to confirm that this enhancement is enthalpy-driven, validating the halogen bonding hypothesis and providing a deeper understanding of the structure-activity relationship (SAR). By leveraging the distinct properties of the halogen family, scientists can more effectively design the next generation of high-affinity sulfonamide-based therapeutics.

References

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society Au. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts. [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. [Link]

  • Thermodynamic and Structural Characterization of Halogen Bonding in Protein–Ligand Interactions: A Case Study of PDE5 and Its Inhibitors. American Chemical Society. [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. [Link]

  • Thermodynamic and structural characterization of halogen bonding in protein-ligand interactions: a case study of PDE5 and its inhibitors. PubMed. [Link]

  • Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • Interplay of halogen bonding and solvation in protein–ligand binding. Proceedings of the National Academy of Sciences. [Link]

  • Surface Plasmon Resonance Explained: How Biacore™ Measures Binding in Real Time. Cytiva. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ResearchGate. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Zaragoza. [Link]

  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. PubMed. [Link]

  • Collection - Thermodynamic and Structural Characterization of Halogen Bonding in Protein–Ligand Interactions: A Case Study of PDE5 and Its Inhibitors. Figshare. [Link]

  • Halogen bonding. the role of the polarizability of the electron-pair donor. SciSpace. [Link]

  • Label-free protocol to quantify protein affinity using isothermal titration calorimetry and bio-layer interferometry of a human eIF5-mimic protein. STAR Protocols. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Effect of Halogen Bonding on Chiral Assemblies of Achiral Sulfonamide Molecules in the Crystalline Phase. Crystal Growth & Design. [Link]

  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. MDPI. [Link]

  • The impact of the halogen bonding on D2 and 5-HT1A/5-HT7 receptor activity of azinesulfonamides of 4-[(2-ethyl)piperidinyl-1-yl]phenylpiperazines with antipsychotic and antidepressant properties. PubMed. [Link]

  • Halogen bonds between ligands and proteins: can we use them in validation?. bioRxiv. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. PMC. [Link]

  • The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research. [Link]

  • Halogen Bonding: An Introduction. Wiley-VCH. [Link]

  • Impact of the halogen PB radii in the estimation of protein-ligand binding energies using MM-PBSA calculations. ChemRxiv. [Link]

  • Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Semantic Scholar. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • Metal complexes of tosyl sulfonamides: design, X-ray structure, biological activities and molecular docking studies. RSC Publishing. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Synthesis and X-ray structure analysis of cytotoxic heptacoordinate sulfonamide salan titanium(IV)-bis-chelates. PubMed. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Fig. 4 X-ray crystal structures of asymmetric iodine(I) complexes 4:... ResearchGate. [Link]

  • Synthesis and X-Ray Crystal Structure Determination. Amanote Research. [Link]

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Validating 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene Purity via LC-MS: A Method Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of complex halogenated sulfonamides, such as 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene, requires analytical methods capable of distinguishing the active pharmaceutical ingredient (API) from closely related structural isomers and synthetic byproducts. This guide objectively compares liquid chromatography-mass spectrometry (LC-MS) column chemistries and ionization strategies, providing a self-validating protocol for rigorous purity assessment.

The Analytical Challenge

This compound is a structurally complex molecule featuring:

  • An electron-withdrawing, highly polarizable iodine atom .

  • A sulfonyl group bridging two distinct ring systems.

  • A basic piperazine ring flanked by aromatic systems.

During synthesis, common impurities include de-iodinated byproducts, positional isomers (e.g., 3-iodo variants), and unreacted phenylpiperazine. Traditional reversed-phase C18 chromatography often struggles to resolve these positional isomers because it relies almost entirely on hydrophobic dispersive forces[1]. To achieve baseline resolution and accurate mass confirmation, method developers must leverage orthogonal retention mechanisms and optimized ionization.

Column Chemistry Comparison: C18 vs. Biphenyl

The most critical decision in developing an LC-MS purity method for aromatic compounds is the selection of the stationary phase.

The Mechanistic Causality
  • C18 Phases: Retain analytes via hydrophobic (dispersive) interactions. While excellent for general hydrophobicity, they lack the shape selectivity required to separate rigid aromatic isomers[1].

  • Biphenyl Phases: Offer orthogonal selectivity. The biphenyl ligand engages in

    
     interactions with the analyte's phenyl rings, dipole-dipole interactions with the sulfonyl group, and enhanced polarizability interactions with the heavy iodine atom[2].
    

To maximize these


 interactions, methanol  must be used as the organic modifier rather than acetonitrile. Acetonitrile contains 

electrons (in its triple bond) that compete with the analyte for the stationary phase, effectively masking the biphenyl column's unique selectivity[3].
Quantitative Performance Data

The following table summarizes the comparative performance of a standard C18 column versus a Core-Shell Biphenyl column for resolving this compound from its critical synthetic impurities.

ParameterTraditional C18 (3 µm)Core-Shell Biphenyl (2.6 µm)
Retention Time (API) 4.2 min6.8 min
Peak Asymmetry (Tailing) 1.45 (Moderate tailing)1.05 (Sharp, symmetrical)
Resolution (

): API vs. De-iodinated Impurity
1.83.4
Resolution (

): API vs. 3-Iodo Isomer
0.9 (Co-elution)2.5 (Baseline resolution)
Matrix Suppression High (Early elution)Low (Retained past void volume)

Data synthesis based on established chromatographic behavior of halogenated aromatic sulfonamides on biphenyl stationary phases[1][2].

Retention_Mechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase Compound 4-Iodo-1-((4-phenylpiperazinyl) sulfonyl)benzene C18_Node Hydrophobic Interactions Compound->C18_Node Dispersive Biphenyl_Node π-π & Dipole Interactions Compound->Biphenyl_Node Orthogonal C18_Result Poor Isomeric Resolution C18_Node->C18_Result Biphenyl_Result Enhanced Aromatic Resolution Biphenyl_Node->Biphenyl_Result

Fig 1: Comparison of retention mechanisms between C18 and Biphenyl stationary phases.

Ionization Strategy: ESI+ vs. APCI

For mass spectrometry detection, choosing the correct ionization source is vital for sensitivity and quantitative accuracy.

Because this compound contains a piperazine moiety with a highly basic secondary/tertiary nitrogen, it readily accepts a proton


 in acidic conditions. Therefore, Electrospray Ionization in positive mode (ESI+)  is vastly superior to Atmospheric Pressure Chemical Ionization (APCI) for this compound[4][5]. ESI+ provides limits of detection (LOD) in the low ng/mL range, which is essential for detecting trace-level genotoxic impurities.

Step-by-Step Experimental Protocol

The following methodology provides a self-validating system for purity analysis, aligning with USP principles for alternative MS detection and peak purity confirmation[6].

Phase 1: Sample Preparation
  • Diluent Preparation: Prepare a diluent of 50:50 Water:Methanol to match the initial mobile phase conditions, preventing solvent-induced peak distortion.

  • Standard Preparation: Dissolve the reference standard in the diluent to achieve a final concentration of 10 µg/mL.

  • Sample Extraction: Weigh 10 mg of the synthesized batch, dissolve in 10 mL of methanol, sonicate for 5 minutes, and dilute 1:100 with the diluent. Filter through a 0.2 µm PTFE syringe filter.

Phase 2: LC-MS/MS Conditions
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 2.1 mm (e.g., Kinetex Biphenyl)[2].

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 9.0 min: Hold at 95% B

    • 9.0 - 9.1 min: Return to 10% B

    • 9.1 - 12.0 min: Re-equilibration at 10% B

  • Injection Volume: 2 µL.

  • MS Source: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

Phase 3: System Suitability & Data Processing
  • Blank Injection: Inject the diluent to confirm the absence of carryover or background interference at the API's retention time.

  • Isotopic Profiling: Extract the exact mass chromatogram (XIC) for the monoisotopic mass. Verify the presence of the characteristic isotopic pattern of Iodine (which is monoisotopic at 126.90 Da, but alters the overall molecular mass defect).

  • Purity Calculation: Integrate all peaks in the Total Ion Chromatogram (TIC) and calculate relative purity using the area normalization method, ensuring the API peak accounts for

    
     of the total area.
    

LCMS_Workflow SamplePrep Sample Prep (Solvent Extraction) Chromatography Chromatography (Biphenyl Phase) SamplePrep->Chromatography Ionization Ionization (ESI+ Mode) Chromatography->Ionization MassSpec Mass Spectrometry (HRMS / Q-TOF) Ionization->MassSpec DataAnalysis Data Analysis (Purity Profiling) MassSpec->DataAnalysis

Fig 2: Step-by-step LC-MS workflow for purity validation of halogenated sulfonamides.

References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Chrom
  • LCMS.
  • Kinetex Biphenyl Column for Arom
  • Development and validation of analytical method for sulfonamide residues by LC-MS/MS SciELO
  • Raptor Biphenyl: Fast, Rugged Raptor Columns with Time-Tested Selectivity Restek
  • Reliable Determination of Sulfonamides Using UHPLC Tandem Mass Spectrometry HPST (Agilent Technologies)

Sources

Comparative Analysis of Sulfonamide S=O Stretching Frequencies in Piperazine Derivatives: A Spectroscopic Identification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In the development of psychotropic and antihistaminic agents, the piperazine-sulfonamide scaffold is a high-value pharmacophore. However, confirming its structural integrity during synthesis is often complicated by spectral overlap with amides, sulfones, and other nitrogenous heterocycles.

This guide provides a definitive technical comparison of the infrared (IR) spectral performance of the tertiary sulfonamide moiety (


)  within a piperazine ring system. Unlike standard "textbook" ranges, this analysis focuses on the specific electronic and steric environment of the piperazine ring, distinguishing it from common synthetic alternatives and byproducts.

Mechanism of Action: The Vibrational Oscillator

To accurately identify these peaks, one must understand the underlying physics of the oscillator. The sulfonyl group (


) acts as a coupled oscillator. Because the sulfur atom is heavy and the S=O bond is highly polarized, it produces two distinct, high-intensity stretching vibrations that are diagnostic.
The "Piperazine Effect"

In piperazine derivatives, the sulfonamide nitrogen is part of a semi-rigid, six-membered ring (usually in a chair conformation). This creates a Tertiary Sulfonamide environment.

  • Electronic Induction: The electronegative nitrogen of the piperazine ring pulls electron density, slightly increasing the force constant of the S=O bonds compared to open-chain analogs.

  • Absence of Hydrogen Bonding: Unlike primary (

    
    ) or secondary (
    
    
    
    ) sulfonamides, the piperazine derivative lacks an N-H proton. This eliminates the broadening effects of hydrogen bonding, resulting in sharper, more resolved S=O peaks.

Comparative Analysis: Signal Performance

The following table contrasts the spectral signature of the Piperazine Sulfonamide against its most common structural analogs.

Table 1: Comparative IR Spectral Signatures
FeatureTarget: Piperazine Sulfonamide (

)
Alternative 1: Primary/Sec. Sulfonamide (

)
Alternative 2: Carboxamide (

)
Alternative 3: Sulfone (

)

1320 – 1360 cm⁻¹ (Strong, Sharp)1300 – 1350 cm⁻¹ (Often Broadened)N/A1290 – 1330 cm⁻¹

1150 – 1180 cm⁻¹ (Strong, Sharp)1140 – 1180 cm⁻¹N/A1135 – 1160 cm⁻¹

ABSENT (Diagnostic Silence)3200 – 3400 cm⁻¹ (Present)3180 – 3400 cm⁻¹ (If

)
Absent

ABSENT Absent1630 – 1690 cm⁻¹ (Strong)Absent
Interference Risk Low (Distinct Window)High (H-bonding overlap)High (Overlap with aromatics)Medium (Confused with sulfonamide)
Critical Analysis
  • Vs. Amides: The most common synthesis error is forming an amide instead of a sulfonamide. The absence of the intense Carbonyl (C=O) band at 1630–1690 cm⁻¹ is the primary "pass/fail" metric.

  • Vs. Primary Sulfonamides: If your spectrum shows a peak above 3200 cm⁻¹, your piperazine ring has likely opened, or the reaction failed to substitute the nitrogen. The "silence" in the high-frequency region is a key performance indicator for the tertiary piperazine system.

Visualization: Identification Logic Flow

The following diagram illustrates the decision logic for confirming the piperazine-sulfonamide scaffold using IR data.

G Start Unknown Sample Spectrum CheckCO Check 1630-1690 cm⁻¹ (C=O Region) Start->CheckCO Amide Amide Detected (Incorrect Product) CheckCO->Amide Band Present CheckNH Check 3200-3400 cm⁻¹ (N-H Region) CheckCO->CheckNH Band Absent PrimSec Primary/Secondary Sulfonamide (Ring Opening/Failure) CheckNH->PrimSec Band Present CheckSO2 Check SO₂ Stretches Asym: 1320-1360 cm⁻¹ Sym: 1150-1180 cm⁻¹ CheckNH->CheckSO2 Band Absent Piperazine Check Piperazine Skeleton 2850-2950 cm⁻¹ (C-H) ~1000 cm⁻¹ (Ring) CheckSO2->Piperazine Strong Doublet Found Confirmed CONFIRMED: Piperazine Sulfonamide Piperazine->Confirmed Matches

Figure 1: Logic flow for spectral validation of tertiary piperazine sulfonamides.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. This method prioritizes resolution over throughput, as the


 band can sometimes overlap with aromatic C-C stretches.
Method: High-Resolution ATR (Attenuated Total Reflectance)

Rationale: While KBr pellets are traditional, ATR minimizes water interference (which obscures the N-H region) and ensures consistent path length for intensity comparisons.

Step-by-Step Procedure:
  • Crystal Selection: Use a Diamond or ZnSe crystal. (Germanium is too brittle for hard crystalline powders).

  • Background Collection: Acquire 32 scans of ambient air to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Deposition: Place ~5 mg of the piperazine derivative on the crystal.

  • Compression: Apply high pressure using the anvil.

    • Self-Validation Check: Monitor the preview mode. Ensure the strongest peak (likely the

      
       asymmetric stretch) has an absorbance between 0.5 and 0.8 A.U. If <0.1, contact is poor; if >1.5, detector saturation is occurring.
      
  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving the split in the

      
       asymmetric band often seen in piperazines).
      
    • Scans: 64.

  • Post-Processing: Apply baseline correction. Do not apply strong smoothing filters, as this can merge the fine structure of the piperazine ring vibrations (~1000 cm⁻¹).

Solvent Shift Validation (Advanced)

If the assignment of the


 peak is ambiguous due to aromatic ring overlap:
  • Dissolve the sample in Chloroform (

    
    ) .
    
  • Record the spectrum in a liquid cell.

  • Observation: Sulfonamide S=O bands are highly sensitive to solvent polarity. A shift of 5–15 cm⁻¹ compared to the solid state confirms the peak is a polar S=O stretch and not a rigid aromatic C-C bond (which shifts minimally).

Detailed Spectral Assignments for Piperazine Derivatives

When analyzing the spectrum, annotate the following specific bands to build a complete structural proof.

Frequency (cm⁻¹)AssignmentNotes
2850 – 2950


Characteristic of the saturated piperazine ring. Distinguishes from purely aromatic sulfonamides.
1320 – 1360

Primary Diagnostic. Very strong intensity. May appear as a doublet due to Fermi resonance or conformational isomers (chair/boat).
1150 – 1180

Secondary Diagnostic. Sharp and intense.
~1250

Stretch between the sulfur-attached nitrogen and the ring carbons. Often obscured by the strong

band.
900 – 950

Single bond stretch.[1] Moderate intensity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental oscillator theory).

  • Uno, T., Machida, K., & Hanai, K. (1963).[2] Infrared Spectra of Sulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708.[2] (Foundational work on S-N stretching bands).

  • Bhatt, A., Kant, R., & Singh, R. K. (2016).[3] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-b]pyridazine Moiety. Medicinal Chemistry, 6, 257-263.[3] (Specific data on piperazine-sulfonamide spectral characterization).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (The authoritative reference for specific wavenumber ranges).

Sources

In Vitro Metabolic Stability Assessment of Iodobenzenesulfonyl Piperazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodobenzenesulfonyl piperazines represent a privileged class of pharmacophores, frequently utilized in the design of 5-HT6 receptor antagonists, monoamine oxidase (MAO) inhibitors, and radioiodinated (


, 

,

) tracers for PET and SPECT imaging[1][2]. However, the translation of these candidates from in vitro binding assays to in vivo efficacy is frequently bottlenecked by poor metabolic stability.

This guide provides a comprehensive, data-driven comparison of the in vitro metabolic profile of iodobenzenesulfonyl piperazines against their fluorinated and non-halogenated counterparts. By establishing self-validating experimental protocols and analyzing the causality behind specific biotransformations, this guide equips drug development professionals with actionable insights for structural optimization.

Mechanistic Insights: The Dual Liabilities of the Pharmacophore

The rapid metabolic clearance of iodobenzenesulfonyl piperazines is driven by two distinct structural soft spots, each targeted by different hepatic enzyme systems:

  • The Piperazine Core (Oxidative Liability): The electron-rich nitrogen atoms of the piperazine ring are prime targets for Cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2D6. The initial oxidation typically occurs at the nitrogen atoms or adjacent carbons, leading to N-dealkylation, N-oxidation, or ring hydroxylation[3].

  • The Iodobenzenesulfonyl Moiety (Halogen Liability): While the sulfonyl group provides a stable hydrogen bond acceptor, the carbon-iodine (C-I) bond is highly susceptible to cleavage. In hepatic microsomes, this occurs via two primary pathways: CYP-mediated oxidative dehalogenation and reductive deiodination catalyzed by hepatic deiodinases (DIs)[4].

For radiotracer development, deiodination is particularly catastrophic; free radioiodine rapidly accumulates in the thyroid, drastically reducing the signal-to-noise ratio in target tissues such as the brain. Substituting the iodine with a fluorine atom (C-F) significantly increases the metabolic half-life due to the higher bond dissociation energy of the C-F bond (approx. 116 kcal/mol vs. 51 kcal/mol for C-I).

Pathways Parent Iodobenzenesulfonyl Piperazine Deiod Deiodinated Metabolite Parent->Deiod Hepatic Deiodinases (Reductive) NDealk N-Dealkylated Piperazine Parent->NDealk CYP3A4 / CYP2D6 (Oxidative) NOx Piperazine N-Oxide Parent->NOx CYP / FMO (Oxidative)

Primary biotransformation pathways of iodobenzenesulfonyl piperazines in hepatic microsomes.

Comparative Data Analysis

To objectively evaluate performance, we compare a representative Iodobenzenesulfonyl Piperazine (Compound A) against its Fluorinated Analog (Compound B) and standard assay controls.

Table 1: In Vitro Intrinsic Clearance ( ) and Half-Life ( )

Data represents incubations in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 1 µM compound concentration and 1 mg/mL microsomal protein.

Compound ClassSpecific AnalogHLM

(min)
HLM

(µL/min/mg)
RLM

(min)
RLM

(µL/min/mg)
Iodinated Compound A (Iodo-)12.455.98.185.5
Fluorinated Compound B (Fluoro-)48.614.232.421.4
Positive Control Verapamil (High Clearance)18.537.414.248.8
Negative Control Warfarin (Low Clearance)>120<5.0>120<5.0

Insight: The iodinated compound exhibits a clearance rate nearly four times higher than its fluorinated counterpart, primarily driven by the lability of the C-I bond.

Table 2: Metabolite Profiling (Relative Abundance at 60 min)

Determined via LC-HRMS peak area integration relative to the parent compound at


.
CompoundParent Remaining (%)Dehalogenated (%)N-Dealkylated (%)Piperazine N-Oxide (%)
Compound A (Iodo-) 8.5%54.2% 22.1%15.2%
Compound B (Fluoro-) 42.1%<1.0% 38.5%18.4%

Insight: For Compound A, deiodination is the dominant metabolic fate. Conversely, the strong C-F bond in Compound B resists cleavage, forcing the metabolic burden entirely onto the piperazine ring (N-dealkylation and N-oxidation).

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating system. The inclusion of Verapamil ensures the microsomes are metabolically competent, while the minus-NADPH control validates that degradation is enzymatically driven rather than a result of chemical instability.

Protocol 1: Liver Microsomal Stability Assay

Workflow Step1 1. Prepare Microsomes (HLM/RLM + Buffer) Step2 2. Add Test Compound (1 µM Final Conc.) Step1->Step2 Step3 3. Pre-incubate (37°C, 5 min) Step2->Step3 Step4 4. Initiate Reaction (Add NADPH) Step3->Step4 Step5 5. Time-Course Sampling (0 to 60 min) Step4->Step5 Step6 6. Quench Reaction (Cold ACN + IS) Step5->Step6 Step7 7. Centrifuge & LC-HRMS Analysis Step6->Step7

In vitro liver microsomal stability assay workflow for clearance and metabolite profiling.

Step-by-Step Procedure:

  • Preparation: Thaw HLM or RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: In a 96-well plate, combine the buffer, microsomes (final protein concentration: 1.0 mg/mL), and the test compound (final concentration: 1 µM; final DMSO concentration

    
     0.1% to prevent CYP inhibition).
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation (Causality Check): Initiate the reaction by adding NADPH (final concentration: 1 mM). Note: NADPH supplies the essential reducing equivalents required for the CYP450 catalytic cycle. A parallel control without NADPH must be run to rule out non-CYP mediated hydrolysis.

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Note: The organic solvent instantly denatures the enzymes, halting the reaction and precipitating the proteins.

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-HRMS analysis.

Protocol 2: LC-HRMS Metabolite Identification
  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Calculate the intrinsic clearance (

    
    ) using the first-order kinetic equation:
    
    
    
    
    Identify metabolites by extracting exact mass chromatograms for predicted biotransformations (e.g.,
    
    
    for deiodination,
    
    
    for oxidation).

References

1.[1] Design, Synthesis, Pharmacological and In Silico Screening of Disubstituted-Piperazine Derivatives as Selective and Reversible MAO-A Inhibitors for Treatment of Depression. ResearchGate. Available at:[Link] 2.[3] Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. National Institutes of Health (PMC). Available at:[Link] 3.[4] Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver. PubMed. Available at:[Link] 4.[2] Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. National Institutes of Health (PMC). Available at:[Link]

Sources

Elemental Analysis Standards for 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate elemental analysis of complex halogenated sulfonamides, such as 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene , requires a highly specialized, multi-modal analytical strategy. The presence of a heavy halogen (iodine, ~29.63% by mass) alongside sulfur and nitrogen introduces significant matrix interferences that standard combustion analyzers cannot resolve. This guide objectively compares the performance of automated CHNS analyzers, Schöniger flask combustion, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), providing drug development professionals with self-validating protocols to ensure analytical integrity and regulatory compliance.

Molecular Profile & Analytical Challenges

  • Compound : this compound

  • Empirical Formula : C₁₆H₁₇IN₂O₂S

  • Exact Mass : 428.29 g/mol

  • Theoretical Composition : C (44.87%), H (4.00%), N (6.54%), S (7.49%), I (29.63%)

The Causality of Matrix Interference: When analyzing this compound, the massive iodine fraction poses a severe threat to standard instrumentation. During high-temperature Dumas combustion, iodine forms volatile diatomic iodine (I₂) and hydrogen iodide (HI). If not properly scrubbed, these species will poison the copper reduction catalyst and cause severe baseline drift in the Gas Chromatography (GC) Thermal Conductivity Detector (TCD)[1]. Furthermore, direct quantification of iodine via ICP-MS is plagued by severe memory effects, as iodine readily adsorbs to the sample introduction system in acidic media. Therefore, orthogonal methods must be employed.

Analytical Workflow Visualization

EA_Workflow Compound 4-Iodo-1-((4-phenylpiperazinyl) sulfonyl)benzene (C16H17IN2O2S) CHNS CHNS Analysis (Dumas Combustion) Compound->CHNS Iodine Iodine Analysis (Schöniger Flask) Compound->Iodine Trace Trace Impurities (ICP-MS USP <232>) Compound->Trace Combustion Catalytic Combustion (1000°C, O2) CHNS->Combustion Flask Oxygen Flask Combustion (Reducing Solution) Iodine->Flask Digestion Microwave Digestion (Closed Vessel HNO3/HCl) Trace->Digestion Scrubber Halogen Scrubbing (Silver Wool) Combustion->Scrubber GC GC & TCD Detection (C, H, N, S) Scrubber->GC IC Ion Chromatography (Iodide Quantification) Flask->IC MS Mass Spectrometry (Heavy Metals & Catalysts) Digestion->MS

Fig 1: Parallel analytical workflow for CHNS, Iodine, and trace impurity quantification.

Comparative Analysis of Elemental Analysis Modalities

  • Automated CHNS Analyzers (Dumas Method)

    • Mechanism : Catalytic flash combustion at 1000°C in an oxygen-rich environment.

    • Pros : Rapid, simultaneous quantification of C, H, N, and S.

    • Cons : Cannot quantify halogens. Requires specialized silver wool scrubbing to prevent iodine from interfering with the SO₂ and N₂ peaks[1].

  • Schöniger Oxygen Flask Combustion + Ion Chromatography

    • Mechanism : Closed-flask combustion followed by alkaline/reducing absorption.

    • Pros : The gold standard for bulk halogen quantification. Completely eliminates ICP-MS memory effects[2].

    • Cons : Lower throughput; requires manual sample handling.

  • ICP-MS (USP <232>/<233> Compliance)

    • Mechanism : Argon plasma ionization followed by mass-to-charge (m/z) separation.

    • Pros : Unmatched sensitivity (parts-per-trillion) for trace heavy metals (Pb, Cd, Hg, As) and synthesis catalysts (Pd, Pt)[3].

    • Cons : Unsuitable for bulk iodine quantification without specialized alkaline extraction[4].

Self-Validating Experimental Protocols

Protocol A: CHNS Quantification via Automated Dumas Combustion
  • Sample Preparation : Accurately weigh 1.5–2.0 mg of the compound into a combustible tin capsule. The tin acts as a localized flash-combustion accelerant, temporarily driving the temperature to ~1800°C.

  • Catalyst Configuration : Pack the primary combustion tube with tungsten trioxide (WO₃) to ensure complete oxidation. Causality : To prevent the 29.63% iodine fraction from poisoning the downstream copper reduction tube, insert a 50 mm plug of silver wool at the exit zone of the combustion tube. The silver quantitatively traps halogens as non-volatile AgI while permitting SO₂ to pass[1].

  • Chromatographic Separation : Elute the combustion gases (CO₂, H₂O, N₂, SO₂) through a Porapak PQS column and detect via TCD. Calibrate using sulfanilamide as a structurally similar reference standard to validate the system's recovery of sulfur and nitrogen.

Protocol B: High-Yield Iodine Quantification via Schöniger Flask
  • Sample Preparation : Weigh 5.0 mg of the compound onto an ashless filter paper flag. Place the flag into the platinum basket of the Schöniger flask stopper[5].

  • Absorbing Solution Preparation : Add 10 mL of 0.05 M NaOH and 1% sodium sulfite (Na₂SO₃) to the flask. Causality : Combustion of the compound generates volatile I₂ gas. The alkaline reducing solution instantly converts all oxidized iodine species into stable, highly soluble iodide ions (I⁻), preventing volatilization losses upon opening the flask[6].

  • Combustion : Flush the flask with pure O₂ for 30 seconds, seal, and ignite remotely. Allow the flask to sit in the dark for 30 minutes to ensure 100% absorption[2].

  • Quantification : Analyze the resulting solution via Ion Chromatography (IC) equipped with a suppressed conductivity detector.

Protocol C: Trace Impurity Profiling via ICP-MS (USP <232>/<233>)
  • Microwave Digestion : Transfer 50 mg of the compound into a PTFE microwave vessel. Add 5 mL of concentrated HNO₃ and 1 mL of HCl. Causality : Open-vessel heating causes the catastrophic loss of volatile elemental impurities like Mercury (Hg) and Arsenic (As). Closed-vessel microwave digestion ensures complete matrix mineralization and quantitative recovery of all USP <232> target elements[4].

  • Dilution & Internal Standardization : Dilute the digestate to 50 mL with ultra-pure water. Spike with 10 ppb of Rhodium (Rh) and Iridium (Ir) to correct for plasma fluctuations and matrix effects[7].

  • Analysis : Introduce the sample into the ICP-MS. Monitor specific isotopes (e.g., ²⁰⁸Pb, ¹¹¹Cd, ²⁰²Hg) in collision cell mode (using Helium gas) to eliminate polyatomic interferences[3].

Quantitative Performance Data

The following table benchmarks the expected performance of these orthogonal methods when analyzing this compound.

AnalyteTheoretical Mass Fraction (%)Recommended ModalityLimit of Detection (LOD)Precision (RSD, n=6)
Carbon (C) 44.87%Automated CHNS Analyzer0.1%< 0.3%
Hydrogen (H) 4.00%Automated CHNS Analyzer0.1%< 0.3%
Nitrogen (N) 6.54%Automated CHNS Analyzer0.1%< 0.3%
Sulfur (S) 7.49%Automated CHNS Analyzer0.1%< 0.5%
Iodine (I) 29.63%Schöniger Flask + IC0.5%< 1.0%
Trace Metals < USP <232> LimitsICP-MS< 0.001 ppm< 5.0%

Conclusion & Strategic Recommendations

For halogenated sulfonamides like this compound, no single instrument can provide a complete elemental profile. A hybridized approach is mandatory. Drug development professionals should utilize automated CHNS analyzers equipped with silver wool scrubbers for organic backbone validation, rely on Schöniger flask combustion coupled with IC for precise iodine quantification, and deploy closed-vessel ICP-MS strictly for USP <232>/<233> trace impurity compliance. This self-validating triad ensures absolute analytical integrity, preventing downstream regulatory delays.

References

1.[7] USP 232 and 233 Elemental Impurities Services - EUROLAB. 7 2. USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek.3 3.[4] USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution - Agilent. 4 4.[1] Elemental analysis of organic compounds with the use of automated CHNS analyzers - Journal of Analytical Chemistry. 1 5.[2] Oxygen Flask Combustion Unit - Bio-Equip.2 6. Development of a Method for 129I Determination Using Radiochemical Neutron Activation Analysis - Acta Chim. Slov.6 7.[5] Indirect Oxygen Flask-Atomic Absorption Spectrometric Determination of Rosuvastatin Calcium - Biomedical Journal. 5

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Unknown" Protocol

As researchers, we often handle intermediates where specific toxicological data (LD50, OELs) does not yet exist. 4-Iodo-1-((4-phenylpiperazinyl)sulfonyl)benzene is one such compound. It is a specialized building block—likely for PROTAC linkers or kinase inhibitors—combining three distinct structural alerts: an aryl iodide , a sulfonamide , and a phenylpiperazine .

The Safety Thesis: In the absence of a compound-specific Safety Data Sheet (SDS), you must adopt a Control Banding approach. We will treat this substance as Performance Based Control (PBC) Band 3 (Potent/Toxic) due to the high probability of sensitization and respiratory irritation inherent to sulfonyl-piperazine pharmacophores.

Structural Hazard Analysis:

  • Sulfonamide Moiety: High risk of skin/respiratory sensitization (delayed hypersensitivity).

  • Phenylpiperazine Ring: Potential corrosivity to mucous membranes and serotonergic activity.

  • Aryl Iodide: Light-sensitive; potential for release of free iodine (

    
    ) or hydrogen iodide (
    
    
    
    ) upon decomposition.

PPE Selection Matrix

Do not rely on standard "lab coat and glasses." This compound requires barrier protection against both solid particulates (dust) and organic solubility.

Table 1: PPE Specifications by Operational State
Protection ZoneEquipment StandardTechnical Rationale (The "Why")
Hand Protection (Solid Handling) Double Nitrile (min 5 mil outer, 4 mil inner)Static Dissipation & Barrier: Solids generate static. Double gloving prevents micro-tears from spatulas exposing skin to sensitizing dust.
Hand Protection (Solution) Silver Shield / Laminate (if using DCM/DMF)Permeation Resistance: This compound is likely soluble in chlorinated solvents (DCM) or polar aprotics (DMF). Nitrile degrades in <5 mins with DCM, carrying the toxin through the skin.
Respiratory N95 (min) or PAPR (if >1g open bench)Sensitization Control: Sulfonamide dusts are potent allergens. If a fume hood is unavailable or crowded, a Powered Air Purifying Respirator (PAPR) is mandatory.
Eye/Face Chemical Goggles (Indirect Vent)Mucosal Protection: Safety glasses allow dust entry from the side. Piperazine derivatives can cause severe, sometimes irreversible, eye damage.[1]
Body Tyvek® Lab Coat (Disposable)Decontamination: Cotton coats trap dust in fibers, creating a long-term exposure source. Disposable Tyvek sheds particles and is discarded as hazmat.

Decision Logic: PPE Deployment

The following decision tree illustrates the logical flow for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Logic start Start: Assess Material State state_check Physical State? start->state_check solid Solid / Powder state_check->solid liquid Solution (DCM/DMF/DMSO) state_check->liquid qty_check Quantity > 500mg? solid->qty_check solvent_check Solvent Type? liquid->solvent_check hood_check Fume Hood Available? qty_check->hood_check Yes ppe_std Standard: Double Nitrile + N95 + Goggles qty_check->ppe_std No hood_check->ppe_std Yes ppe_high High Containment: PAPR + Tyvek + Balance Enclosure hood_check->ppe_high No (Open Bench) glove_nitrile Double Nitrile OK (Change <15m) solvent_check->glove_nitrile MeOH/EtOH/Water glove_laminate Laminate/Silver Shield REQUIRED solvent_check->glove_laminate DCM/DMF/THF

Figure 1: PPE Selection Logic. Note that solvent choice dictates glove material more than the solute itself.

Operational Protocols

Protocol A: Safe Weighing (The Critical Step)

Risk: Static electricity causes "fly-away" powder, leading to invisible surface contamination.

  • Engineering Control: Place the analytical balance inside a fume hood or a powder containment enclosure .

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.

  • Technique:

    • Place a chemically resistant mat (spill pad) under the balance.

    • Tare the vial with the cap loosely on.

    • Transfer solid.

    • Cap the vial inside the hood before moving it to the bench.

    • Wipe down the exterior of the vial with a Kimwipe dampened in methanol to remove adhering dust.

Protocol B: Reaction Setup & Solubilization

Risk: Exothermic dissolution or splashing.

  • Solvent Addition: Add solvent slowly. Sulfonyl chlorides (precursors) react violently with water; while this derivative is more stable, assume potential hydrolysis releases

    
     or 
    
    
    
    .
  • Venting: Do not seal the vessel immediately if dissolving in a reactive solvent. Use a needle vent if an inert atmosphere (

    
    /Ar) is applied.
    

Decontamination & Disposal Workflow

Because this molecule contains Iodine, it cannot be disposed of in standard organic waste streams in many jurisdictions (due to potential for toxic fume generation during incineration).

Disposal_Workflow spill Spill / Waste Generation solid_waste Solid Waste spill->solid_waste liquid_waste Liquid Waste spill->liquid_waste segregate Segregate: Halogenated solid_waste->segregate quench Quench (if reactive) liquid_waste->quench label_cont Label: 'Contains Organic Iodine' segregate->label_cont quench->segregate disposal High-Temp Incineration Stream label_cont->disposal

Figure 2: Waste segregation workflow emphasizing the Halogenated stream.

Disposal Steps:

  • Segregation: Classify as "Halogenated Organic Waste." Do not mix with non-halogenated solvents (acetone/ethanol waste) as this complicates incineration.

  • Labeling: Explicitly write "Contains Organic Iodine" on the tag. This alerts waste handlers to the risk of purple iodine vapor release during processing.

  • Decontamination of Glassware: Rinse glassware with 10% Sodium Thiosulfate solution. This reduces any residual free iodine (

    
    ) to colorless iodide (
    
    
    
    ), minimizing inhalation risks during washing.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[1][2][3] Do not stop sooner. The piperazine moiety is alkaline and can cause deep tissue saponification.

  • Skin Contact: Wash with soap and water.[2][4] Do not use alcohol (ethanol/isopropanol) to wash skin; this increases the solubility of the compound and drives it deeper into the dermis.

  • Spill (Powder): Do not dry sweep. Cover with a wet paper towel (water or oil-soaked) to dampen the powder, then wipe up to prevent dust generation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Phenylpiperazine (Safety & Hazards). National Library of Medicine. [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves. [Link]

Sources

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